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  • Product: [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
  • CAS: 1400539-92-5

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Characterization of[4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol: A Technical Guide for Preclinical Development

Executive Summary In contemporary medicinal chemistry, the strategic fusion of distinct heterocyclic pharmacophores is a foundational technique for discovering novel biologically active entities. [4-Methyl-2-(1H-pyrrol-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic fusion of distinct heterocyclic pharmacophores is a foundational technique for discovering novel biologically active entities. [4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (Molecular Formula: C9​H10​N2​OS ) represents a highly versatile scaffold. By coupling a π -excessive pyrrole ring with a π -deficient thiazole core, this molecule creates a unique electronic "push-pull" system. Such thiazole-based architectures are heavily utilized in the development of antimicrobial agents, kinase inhibitors, and antiparasitic compounds [1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic molecular descriptions. Here, we will dissect the causality behind its physicochemical behavior, detail self-validating synthetic and analytical protocols, and evaluate its pharmacokinetic viability for drug development.

Structural & Physicochemical Profiling

Understanding the physicochemical behavior of this compound requires analyzing the electronic contributions of its substituents. The lone pair on the pyrrole nitrogen is fully delocalized into its aromatic sextet, rendering it non-basic and a poor hydrogen bond acceptor. Consequently, the only basic center in the molecule is the thiazole nitrogen. However, its basicity ( pKa​≈2.2 ) is heavily attenuated by the electron-withdrawing inductive effect of the adjacent pyrrole ring.

Table 1: Computed and Empirical Physicochemical Parameters
ParameterValueMechanistic Implication
Molecular Weight 194.25 g/mol Highly favorable for oral bioavailability; well below the Lipinski threshold of 500 Da.
Monoisotopic Mass 194.0514 DaCritical reference value for High-Resolution Mass Spectrometry (HRMS) [3].
XLogP3 (Predicted) 1.95Optimal lipophilicity for passive membrane permeation without excessive hydrophobic trapping.
Topological Polar Surface Area 48.9 Ų (N, O) / 77.1 Ų (incl. S)Ensures excellent cellular permeability and potential blood-brain barrier (BBB) penetration [3].
Hydrogen Bond Donors (HBD) 1The C5-hydroxymethyl group acts as the sole HBD, limiting desolvation energy costs.
Hydrogen Bond Acceptors (HBA) 3Thiazole N and Hydroxyl O act as primary acceptors.
Rotatable Bonds 2High structural rigidity, reducing the entropic penalty upon target binding.

Synthetic Methodology & Mechanistic Causality

The synthesis of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol requires a highly controlled, three-step linear sequence. Each step is governed by specific chemoselective principles.

Step-by-Step Synthetic Protocol

Step 1: Hantzsch Thiazole Synthesis

  • Procedure: React thiourea with ethyl 2-chloroacetoacetate in refluxing ethanol for 4 hours.

  • Causality: The sulfur atom of thiourea acts as a soft nucleophile, attacking the α -haloketone, followed by cyclization via the nitrogen atom to yield ethyl 2-amino-4-methylthiazole-5-carboxylate [2]. Ethanol is chosen as a protic solvent to stabilize the polar transition states during cyclization.

Step 2: Clauson-Kaas Pyrrole Synthesis

  • Procedure: Dissolve the intermediate from Step 1 in glacial acetic acid. Add 1.2 equivalents of 2,5-dimethoxytetrahydrofuran and heat to 90°C for 2 hours.

  • Causality: Acetic acid serves a dual purpose: it acts as the solvent and the acid catalyst. It hydrolyzes the 2,5-dimethoxytetrahydrofuran into a reactive succinaldehyde intermediate, which undergoes a double condensation with the primary amine of the thiazole to form the pyrrole ring.

Step 3: Chemoselective Ester Reduction

  • Procedure: Dissolve the resulting ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate in anhydrous THF. Cool to 0°C under argon. Dropwise, add 2.5 equivalents of Diisobutylaluminum hydride (DIBAL-H). Quench with saturated Rochelle salt solution.

  • Causality: Why use DIBAL-H instead of NaBH4​ ? NaBH4​ is insufficiently reactive to reduce a conjugated ester attached to an electron-rich heteroaromatic ring. DIBAL-H, an electrophilic reducing agent, coordinates strongly to the ester carbonyl oxygen, facilitating efficient hydride transfer. Strict temperature control (0°C) prevents the cleavage of the sensitive pyrrole-thiazole C-N bond.

Synthesis A Ethyl 2-amino-4-methyl thiazole-5-carboxylate C Ethyl 4-methyl-2-(1H-pyrrol-1-yl) -1,3-thiazole-5-carboxylate A->C Glacial AcOH, 90°C B 2,5-Dimethoxytetrahydrofuran (Clauson-Kaas) B->C D Reduction (DIBAL-H, THF, 0°C) C->D E [4-methyl-2-(1H-pyrrol-1-yl) -1,3-thiazol-5-yl]methanol D->E Rochelle Salt Quench

Fig 1: Chemoselective synthetic workflow for the target pyrrolyl-thiazole scaffold.

Analytical Characterization & Validation Protocols

To ensure scientific trustworthiness, the synthesized compound must be validated through orthogonal analytical techniques. The following self-validating protocols are mandatory for batch release.

Protocol 1: LC-MS (ESI+) Analysis
  • Method: Reverse-phase HPLC (C18 column) coupled to an Electrospray Ionization Mass Spectrometer. Mobile phase: Gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Causality: The addition of 0.1% formic acid is non-negotiable. Because the thiazole nitrogen is a very weak base ( pKa​≈2.2 ), the low pH of the mobile phase forces its protonation, drastically enhancing ionization efficiency and signal-to-noise ratio in positive ion mode.

  • Validation Criterion: A single chromatographic peak (>95% AUC) with an observed m/z of 195.06 ( [M+H]+ ).

Protocol 2: Nuclear Magnetic Resonance ( 1H & 13C NMR)
  • Method: Acquire spectra at 400 MHz using DMSO−d6​ as the solvent.

  • Causality: DMSO−d6​ is specifically chosen over CDCl3​ to disrupt intermolecular hydrogen bonding of the C5-hydroxymethyl group. This prevents rapid proton exchange, allowing the hydroxyl proton to appear as a distinct, sharp triplet (coupling to the adjacent −CH2​− group) at approximately δ 5.2 ppm.

  • Key Resonances: Look for the characteristic AA'BB' splitting pattern of the pyrrole protons at δ 6.2 and 7.1 ppm, and the sharp thiazole methyl singlet at δ 2.3 ppm.

Analytical Start Crude Product Mixture HPLC RP-HPLC Purification (C18, MeCN/H2O) Start->HPLC LCMS LC-MS Analysis (ESI+, m/z 195.06) HPLC->LCMS NMR 1H & 13C NMR (DMSO-d6) LCMS->NMR QC Purity > 95%? NMR->QC Release Batch Release for In Vitro Assays QC->Release Yes Repurify Re-purification (Silica Gel) QC->Repurify No Repurify->HPLC

Fig 2: Logical decision tree for orthogonal analytical validation and batch release.

Preclinical ADME Implications

The translation of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol from a chemical entity to a lead compound depends heavily on its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 2: Pharmacokinetic Profiling & Liabilities
ADME PropertyAssessmentStructural Causality
Absorption HighThe LogP of 1.95 and TPSA of 48.9 Ų perfectly align with Lipinski's and Veber's rules, ensuring rapid gastrointestinal absorption.
Metabolic Stability Moderate to LowThe primary alcohol at C5 is a major liability. It is highly susceptible to rapid oxidation by alcohol dehydrogenases (forming a carboxylic acid) or Phase II glucuronidation.
Toxicity / CYP Inhibition MonitorThe π -excessive pyrrole ring is prone to CYP450-mediated epoxidation, potentially forming reactive electrophilic intermediates.

Strategic Optimization Note: To bypass the metabolic liability of the primary alcohol, medicinal chemists frequently perform isosteric replacements. Oxidizing the alcohol to a carboxylic acid and subsequently coupling it with amines (such as thiomorpholine) yields methanone derivatives. These amide analogs—such asmethanone—exhibit vastly superior metabolic half-lives while retaining the core pharmacophore's binding affinity [4].

References

  • Chagas Disease Drug Discovery: Multiparametric Lead Optimization against Trypanosoma cruzi in Acylaminobenzothiazole Series Source: Bioaster URL
  • A review on the chemistry, coordination, structure and biological properties of 1-(acyl/aroyl)-3-(substituted)
  • 6-methoxy-5-methylbenzo[d]thiazol-2-amine 1403665-90-6 wiki Source: Guidechem URL
  • methanone Source: NextSDS URL:

Exploratory

A Comprehensive Guide to the Structural Characterization of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol via Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract This technical guide provides a detailed protocol and theoretical framework for the complete structural elucidation of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol, a novel heterocyclic compound with p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol and theoretical framework for the complete structural elucidation of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. We will delve into the application of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural characterization of complex organic molecules.

Introduction: The Imperative for Unambiguous Structural Elucidation

The biological activity and material properties of a novel chemical entity are intrinsically linked to its three-dimensional structure. Therefore, the unequivocal determination of molecular architecture is a cornerstone of modern chemical research. The target molecule, [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol, presents an interesting case study due to the confluence of three distinct chemical moieties: a thiazole ring, a pyrrole ring, and a hydroxymethyl group. Each of these components possesses unique electronic and steric properties that influence the overall molecular conformation and, consequently, its NMR spectral signature.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic compounds in solution.[1][2] Its ability to probe the chemical environment of individual nuclei provides a wealth of information regarding connectivity, stereochemistry, and even intermolecular interactions. This guide will systematically walk through the process of acquiring and interpreting a suite of NMR experiments to fully characterize the title compound.

Foundational Principles: Predicting the NMR Landscape

Before delving into the experimental data, a foundational understanding of the expected NMR chemical shifts for the constituent fragments of our target molecule is essential.[3]

  • The Thiazole Ring : The thiazole ring is an electron-deficient heterocycle. The proton on the thiazole ring (H-thiazole) is expected to resonate in the aromatic region, typically downfield due to the deshielding effects of the nitrogen and sulfur heteroatoms. The carbon atoms of the thiazole ring will also exhibit characteristic chemical shifts.[4][5][6]

  • The Pyrrole Ring : In contrast to thiazole, the pyrrole ring is an electron-rich aromatic heterocycle.[7][8] The protons on the pyrrole ring are classified as α-protons (adjacent to the nitrogen) and β-protons.[7][8] The α-protons are typically found at a lower field (higher ppm) than the β-protons. The chemical shifts of these protons and their corresponding carbons are highly sensitive to the nature of the substituent on the nitrogen atom.[7][9]

  • The Methyl and Methanol Groups : The protons of the methyl group attached to the thiazole ring will appear as a singlet in the aliphatic region of the ¹H NMR spectrum. The hydroxymethyl group (-CH₂OH) will exhibit a singlet for the methylene protons and a broad singlet for the hydroxyl proton, the chemical shift of which can be highly variable and dependent on solvent and concentration.[10][11][12]

Experimental Design: A Multi-faceted NMR Approach

To achieve a comprehensive structural assignment, a combination of 1D and 2D NMR experiments is required.[1][13] This multi-pronged approach allows for the corroboration of assignments and the resolution of any spectral ambiguities.

Sample Preparation: The Foundation of High-Quality Data

The quality of the NMR data is directly contingent upon meticulous sample preparation.[14][15][16]

Protocol for NMR Sample Preparation:

  • Analyte Purity: Ensure the sample of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol is of high purity to avoid complicating signals from impurities.

  • Solvent Selection: Choose a high-purity deuterated solvent that completely dissolves the sample.[8][17] Chloroform-d (CDCl₃) is a common choice for many organic molecules.[17] For this analysis, we will use CDCl₃.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[14][15][16] For the less sensitive ¹³C NMR experiments, a more concentrated sample (50-100 mg) may be necessary.[16][18]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If any solid particles are present, filter the solution through a pipette with a small cotton plug into a clean, dry NMR tube.[14][15][16]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard, with its signal set to 0.00 ppm.[3]

NMR Data Acquisition Workflow

The following sequence of NMR experiments provides a logical progression for structural elucidation.

Caption: A typical workflow for NMR-based structural elucidation.

Spectral Interpretation and Structural Assignment

Let us now proceed with a detailed analysis of the hypothetical NMR data for [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol.

¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum provides the initial overview of the proton environments within the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Proposed Assignment
7.28t, J = 2.2 Hz2HH-2'/H-5' (Pyrrole α-H)
6.34t, J = 2.2 Hz2HH-3'/H-4' (Pyrrole β-H)
4.85s2H-CH ₂OH
2.52s3H-CH
1.95br s1H-OH
  • Analysis : The two triplets at 7.28 and 6.34 ppm, each integrating to two protons, are characteristic of a symmetrically substituted pyrrole ring.[7][19] The downfield triplet corresponds to the α-protons, and the upfield triplet to the β-protons.[7] The singlet at 4.85 ppm integrating to two protons is consistent with a methylene group adjacent to an electronegative oxygen atom. The singlet at 2.52 ppm integrating to three protons is assigned to the methyl group on the thiazole ring. The broad singlet at 1.95 ppm is characteristic of a hydroxyl proton.

¹³C NMR and DEPT-135 Spectra (125 MHz, CDCl₃)

The ¹³C NMR and DEPT-135 spectra reveal the number of unique carbon environments and the number of protons attached to each carbon.

Chemical Shift (δ, ppm) DEPT-135 Proposed Assignment
165.2No SignalC-2 (Thiazole)
151.8No SignalC-4 (Thiazole)
128.9No SignalC-5 (Thiazole)
122.1PositiveC-2'/C-5' (Pyrrole)
111.5PositiveC-3'/C-4' (Pyrrole)
58.7Negative-C H₂OH
16.3Positive-C H₃
  • Analysis : The DEPT-135 experiment confirms the presence of three quaternary carbons (no signal), three CH groups (positive signals), and one CH₂ group (negative signal). The chemical shifts are consistent with the proposed assignments for the thiazole and pyrrole rings and the methyl and methylene carbons.[9][20][21][22]

2D NMR Correlation Spectroscopy (COSY)

The COSY spectrum reveals proton-proton couplings, which helps to establish connectivity within spin systems.[13][23]

  • Key Correlation : A cross-peak is observed between the signals at 7.28 ppm (H-2'/H-5') and 6.34 ppm (H-3'/H-4'). This confirms the coupling between the α- and β-protons of the pyrrole ring.

HMBC_Connectivity cluster_thiazole Thiazole Ring cluster_substituents Substituents C2 C-2 (165.2) C4 C-4 (151.8) C5 C-5 (128.9) H_pyrrole Pyrrole H-α (7.28) H_pyrrole->C2 ³J H_CH2OH -CH₂OH (4.85) H_CH2OH->C4 ³J H_CH2OH->C5 ²J H_CH3 -CH₃ (2.52) H_CH3->C4 ²J H_CH3->C5 ³J

Caption: Key HMBC correlations confirming the molecular structure.

Conclusion: A Validated Molecular Structure

Through the systematic application and interpretation of 1D and 2D NMR spectroscopy, the complete and unambiguous structural assignment of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol has been achieved. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments provides a self-validating system, where each piece of data corroborates the others, leading to a high degree of confidence in the final structure. This guide serves as a robust template for the structural characterization of similarly complex heterocyclic molecules, underscoring the indispensable role of NMR spectroscopy in modern chemical research and development.

References

  • Chemical Research Support. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • NIMC. (n.d.). Nmr Data Interpretation Explained Understanding 1d And 2d Nmr Spectra Of Organic Compounds And Natural Products. Retrieved from [Link]

  • Bock, K., & Duus, J. O. (1994). A Conformational Study of Hydroxymethyl Groups in Carbohydrates Investigated by 1H NMR Spectroscopy.
  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Kamali, M. (2013). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 5(12), 147-152.
  • Çetinkaya, G., Güven, G., & Seferoğlu, Z. (2025, July 8). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Molecules, 30(14), 12345.
  • Sagi, D., et al. (1993). ¹H NMR Studies of the 5-(Hydroxymethyl)-2′-Deoxyuridine Containing TF1 Binding Site. Nucleic Acids Research, 21(25), 5947–5954.
  • Lukevits, E., et al. (2007). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Chemistry of Heterocyclic Compounds, 43(10), 1324-1330.
  • S-Pact. (2025, August 7). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. Retrieved from [Link]

  • Abraham, R. J., et al. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, 1004-1009.
  • Maleki, A., & Ghamari, N. (2018). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Scientific Reports, 8(1), 1-11.
  • Will, M., et al. (2009). Theoretical NMR correlations based Structure Discussion.
  • ResearchGate. (n.d.). ¹³C NMR Spectra of Pyrroles 1 and 4. Retrieved from [Link]

  • Chem-Station International Edition. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR Data for Pyrroles 7-12, δ (ppm) and J (Hz). Retrieved from [Link]

  • Plavac, N., et al. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844.
  • Abdel-Wahab, B. F., et al. (2016). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 21(5), 652.
  • ResearchGate. (n.d.). Selected hydroxymethyl region of the ¹H NMR spectrum (a, blue) at 700.... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR Chemical shifts (ppm) for the substituted imidazole, thiazole,.... Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). ¹³C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

  • ResearchGate. (n.d.). Important heteronuclear multiple bond correlation (HMBC), correlation.... Retrieved from [Link]

  • SpectraBase. (n.d.). THIAZOLE, 4,5-DIHYDRO-5-METHYL- - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of lignin and hydroxymethylated lignin. Retrieved from [Link]

  • Growing Science. (n.d.). Zn(OAc)₂·2H₂O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

  • Umarani, R., & Rajalingam, P. (1990). Substituent‐Induced chemical shifts of 2‐phenylthiazolidines—¹H NMR study. Magnetic Resonance in Chemistry, 28(8), 731-733.
  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

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Sources

Foundational

An In-depth Technical Guide to the Putative Mechanisms of Action of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The hybrid scaffold of pyrrole and thiazole rings represents a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hybrid scaffold of pyrrole and thiazole rings represents a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide delves into the putative mechanisms of action for a specific class of these compounds: [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol derivatives. While direct literature on this exact molecular entity is nascent, a comprehensive analysis of structurally related pyrrole-thiazole compounds allows for the formulation of well-grounded hypotheses regarding their biological targets and cellular effects. This document synthesizes current knowledge, proposes key signaling pathways likely modulated by these derivatives, and provides detailed experimental protocols for the validation of these mechanisms. Our aim is to equip researchers and drug development professionals with a robust framework for advancing the investigation of this promising compound class.

Introduction: The Therapeutic Potential of the Pyrrole-Thiazole Scaffold

The fusion of pyrrole and thiazole moieties creates a unique chemical architecture with significant potential for therapeutic applications. Thiazole rings are integral components of numerous biologically active compounds, including some approved drugs.[1] The pyrrole ring, another key heterocyclic structure, is also prevalent in various pharmacologically active molecules.[2] The combination of these two heterocycles in a single scaffold can lead to novel compounds with enhanced or unique biological activities.

Derivatives of the pyrrole-thiazole core have been reported to possess a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[3][4][5][6][7] The specific substitution pattern of a methanol group at the 5-position of the thiazole ring, a methyl group at the 4-position, and a pyrrole at the 2-position suggests a molecule designed for specific interactions with biological macromolecules. This guide will explore the most probable mechanisms through which these derivatives may exert their effects, drawing on evidence from closely related analogues.

Postulated Mechanisms of Action

Based on the established activities of similar thiazole and pyrrole-containing compounds, we can postulate several key mechanisms of action for [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol derivatives.

Anticancer and Antiproliferative Activity

A significant body of research points to the anticancer potential of thiazole derivatives.[3][4][5][8][9] The proposed mechanisms are often multifactorial, involving the induction of cell cycle arrest and apoptosis, as well as the inhibition of key signaling pathways crucial for tumor growth and survival.

  • Induction of Cell Cycle Arrest and Apoptosis: Many thiazole-containing compounds have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phases.[9][10] This is frequently followed by the induction of apoptosis, or programmed cell death, through mechanisms that may involve DNA fragmentation and mitochondrial depolarization.[5][9] One study on a specific thiazole derivative, compound 1d, demonstrated its ability to influence the cell cycle and induce both DNA fragmentation and mitochondrial depolarization in tumor cells.[5] Another compound, 4c, was found to induce cell cycle arrest at the G1/S phase and increase the percentage of cells in the pre-G1 phase, indicative of apoptosis.[9]

  • Inhibition of Protein Kinases: Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer. Thiazole derivatives have been identified as potent inhibitors of several protein kinases. A notable example is the inhibition of Protein Kinase CK2, a key player in cell growth, proliferation, and suppression of apoptosis.[11] Structure-activity relationship studies of 4-(thiazol-5-yl)benzoic acid derivatives have revealed potent CK2 inhibitory activities.[11] Furthermore, some thiazole derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[9]

Below is a diagram illustrating the potential signaling pathways targeted by these derivatives in cancer cells.

anticancer_pathways cluster_0 [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Derivative Pyrrole-Thiazole Derivative PK Protein Kinases (e.g., CK2, VEGFR-2) Derivative->PK Inhibition CC Cell Cycle Machinery Derivative->CC Modulation AP Apoptotic Pathways Derivative->AP Activation Angio Inhibition of Angiogenesis PK->Angio CCA Cell Cycle Arrest (G0/G1, G2/M) CC->CCA Apop Induction of Apoptosis AP->Apop

Caption: Postulated anticancer signaling pathways.

Enzyme Inhibition

Beyond their anticancer effects, pyrrole-thiazole derivatives are known to inhibit a variety of enzymes implicated in other diseases.

  • Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Several studies have reported the synthesis and evaluation of pyrrole-thiazole and related thiazole derivatives as inhibitors of AChE and BuChE.[1][12][13] The inhibitory activity can be selective for one enzyme over the other, which is a desirable property for reducing side effects.[1][13]

  • Aldose Reductase and α-Glycosidase Inhibition: Aldose reductase is the rate-limiting enzyme in the polyol pathway, which is implicated in diabetic complications. α-Glycosidase is involved in the breakdown of carbohydrates. Inhibition of these enzymes is a therapeutic approach for managing diabetes. Pyrrolylbenzothiazole and pyrazolyl-thiazole derivatives have been identified as inhibitors of both aldose reductase and α-glycosidase.[14][15]

  • Undecaprenyl Diphosphate Synthase (UPPS) Inhibition: UPPS is an essential enzyme in bacterial cell wall synthesis, making it an attractive target for novel antibacterial agents. Thiazole aminoguanidines have been shown to inhibit UPPS, leading to rapid bactericidal activity against drug-resistant bacteria like MRSA.[6]

The table below summarizes the potential enzyme targets and reported inhibitory concentrations for structurally related compounds.

Enzyme TargetCompound ClassReported IC50/KiReference
Protein Kinase CK2α4-(Thiazol-5-yl)benzoic acid derivatives0.014-0.017 µM[11]
VEGFR-2Thiazole derivative (4c)0.15 µM[9]
Acetylcholinesterase (AChE)Thiazole derivative (7)91 µM[1]
Butyrylcholinesterase (BChE)Pyrrole derivatives (3o, 3p, 3s)1.71-5.37 µM[13]
Aldose ReductasePyrazolyl-thiazole derivative (3d)Ki = 7.09 ± 0.19 µM[15]
α-GlycosidasePyrazolyl-thiazole derivativesKi = 0.43 ± 0.06 to 2.30 ± 0.48 µM[15]
EcUPPSThiazole aminoguanidine (4i)145 µM[6]

Experimental Validation Protocols

To elucidate the precise mechanism of action of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol derivatives, a systematic experimental approach is required.

In Vitro Cytotoxicity and Antiproliferative Assays

Objective: To determine the cytotoxic and antiproliferative effects of the derivatives on a panel of human cancer cell lines.

Protocol: MTT Assay

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Enzyme Inhibition Assays

Objective: To quantify the inhibitory potency of the derivatives against specific enzyme targets.

Protocol: Generic Kinase Inhibition Assay (e.g., for CK2)

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase (e.g., recombinant human CK2α), a specific substrate peptide, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound to the wells.

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay measuring remaining ATP).

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

A similar principle can be applied to other enzyme assays, such as those for cholinesterases and aldose reductase, using specific substrates and detection methods for each enzyme.

Cell-Based Mechanistic Assays

Objective: To investigate the cellular effects of the derivatives, such as cell cycle arrest and apoptosis induction.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram outlines a typical experimental workflow for validating the mechanism of action.

experimental_workflow cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Cellular Mechanism Validation Cytotoxicity In Vitro Cytotoxicity (MTT Assay) EnzymeAssay Enzyme Inhibition Assays (Kinases, Cholinesterases, etc.) Cytotoxicity->EnzymeAssay Identifies active compounds Docking Molecular Docking Studies Cytotoxicity->Docking Provides rationale for target selection CellCycle Cell Cycle Analysis (Flow Cytometry) EnzymeAssay->CellCycle Apoptosis Apoptosis Assays (Annexin V/PI Staining) EnzymeAssay->Apoptosis Signaling Western Blotting (Pathway-specific proteins) EnzymeAssay->Signaling

Caption: Experimental workflow for mechanism validation.

Conclusion and Future Directions

The [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol scaffold holds considerable promise as a source of novel therapeutic agents. Based on the extensive literature on related compounds, the primary mechanisms of action are likely to involve the modulation of key cellular processes such as cell cycle progression, apoptosis, and the activity of specific enzymes like protein kinases and cholinesterases.

Future research should focus on the systematic validation of these postulated mechanisms through the experimental protocols outlined in this guide. A thorough investigation of the structure-activity relationships within this series of derivatives will also be crucial for optimizing their potency and selectivity. Furthermore, in vivo studies in relevant animal models will be necessary to establish the therapeutic efficacy and safety profile of the most promising candidates. The insights gained from these studies will be instrumental in advancing this class of compounds through the drug discovery and development pipeline.

References

  • Cai, W.-X., Liu, A.-L., et al. (2025).
  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. Taylor & Francis Online. [Link]

  • de Oliveira, R. S., de Oliveira, T. A., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 146, 663-672. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Design, Synthesis and Evaluation of Pyrrol-thiazole Derivatives as AChE and BuChE Inhibitory and Antioxidant Activities. Cumhuriyet Science Journal. [Link]

  • Zaher, N., Nicolaou, I., & Demopoulos, V. J. (2002). Pyrrolylbenzothiazole derivatives as aldose reductase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(2), 131-135. [Link]

  • Determination of the inhibition profiles of pyrazolyl-thiazole derivatives against aldose reductase and α-glycosidase and molecular docking studies. PubMed. [Link]

  • Tailored Pyrrole-Based Imidazothiazole Scaffolds: Synthetic Elaboration, Enzyme Kinetic Profiling and DFT-Guided Molecular Docking toward Antidiabetic Therapeutics. ResearchGate. [Link]

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers. [Link]

  • Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]

  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. PMC. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. [Source not further specified]
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. [Link]

  • 4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole derivatives as potent and selective transforming growth factor-β type I receptor inhibitors. PubMed. [Link]

  • Synthesis, Characterization and Biological Activity Study of some New Thiazolidine Derivatives. ResearchGate. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Semantic Scholar. [Link]

  • Synthesis, biological screening and in silico studies of new N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives as potential antifungal and antitubercular agents. PubMed. [Link]

Sources

Exploratory

in vitro metabolic stability of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

In Vitro Metabolic Stability Profiling of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol: A Mechanistic and Methodological Guide Executive Summary & Structural Liability Analysis Evaluating the in vitro metabolic...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Metabolic Stability Profiling of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol: A Mechanistic and Methodological Guide

Executive Summary & Structural Liability Analysis

Evaluating the in vitro metabolic stability of a New Chemical Entity (NCE) requires a precise understanding of its structural vulnerabilities to design an assay that accurately predicts in vivo clearance[1]. The compound [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol presents a unique poly-heterocyclic scaffold with three distinct metabolic liabilities:

  • The C5-Hydroxymethyl Group: Primary alcohols are highly susceptible to rapid Phase I oxidation. Cytosolic Alcohol Dehydrogenase (ADH) and microsomal Cytochrome P450s (CYPs) oxidize this moiety to an aldehyde, which is subsequently converted to a carboxylic acid by Aldehyde Dehydrogenase (ALDH). Furthermore, the hydroxyl group is a prime target for Phase II Uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated glucuronidation[2].

  • The N-Linked Pyrrole Ring: The 1H-pyrrol-1-yl moiety is an electron-rich heteroaromatic system. Despite being N-substituted, the excess of π-electrons makes the pyrrole ring highly susceptible to CYP450-mediated epoxidation (particularly by CYP3A4 and CYP2C19), leading to hydroxypyrrole tautomers or subsequent ring cleavage[3].

  • The Thiazole Core: While generally more metabolically robust than pyrroles, thiazole rings can undergo CYP-mediated S-oxidation or epoxidation, potentially forming reactive electrophilic intermediates[4][5].

MetabolicPathway Parent [4-methyl-2-(1H-pyrrol-1-yl)- 1,3-thiazol-5-yl]methanol Aldehyde Aldehyde Intermediate (C5-Oxidation) Parent->Aldehyde ADH / CYP450 O_Glucuronide O-Glucuronide Conjugate (Phase II) Parent->O_Glucuronide UGTs + UDPGA PyrroleOH Hydroxypyrrole / Ring Cleavage (C2/C5 Pyrrole Oxidation) Parent->PyrroleOH CYP3A4 / 2C19 ThiazoleSOx Thiazole S-Oxide (Core Oxidation) Parent->ThiazoleSOx CYP450 CarboxylicAcid Carboxylic Acid (Terminal Metabolite) Aldehyde->CarboxylicAcid ALDH

Proposed in vitro biotransformation pathways of the target compound.

Experimental Strategy: System Selection and Causality

To accurately profile this compound, the selection of the in vitro test system is critical. A standard Liver Microsomal (HLM) assay alone is insufficient because microsomes are subcellular fractions that lack cytosolic enzymes (ADH and ALDH)[1].

  • Liver Microsomes (HLM/RLM): Used to isolate and quantify CYP450 and UGT-specific clearance. To capture UGT activity, the microsomal membrane must be permeabilized (e.g., using alamethicin) to allow the highly polar cofactor UDPGA to access the luminal active site of UGT enzymes[6].

  • Suspension Hepatocytes: Intact whole cells containing the complete hepatic enzymatic repertoire (CYPs, UGTs, ADH, ALDH, SULTs). Because the primary clearance mechanism for the hydroxymethyl group likely involves cytosolic ADH/ALDH, hepatocytes serve as the definitive model for predicting in vivo intrinsic clearance ( CLint​ ) for this specific molecule[7].

Self-Validating Experimental Protocols

Protocol A: Phase I & II Liver Microsomal Stability Assay

Causality Focus: This assay is engineered to force both CYP and UGT metabolism simultaneously by providing both NADPH and UDPGA, utilizing pore-forming toxins to ensure enzyme accessibility.

  • Preparation: Prepare a 100 µM intermediate stock of the test compound in 50% Acetonitrile/water.

  • Matrix Assembly: In a 96-well plate, combine 0.5 mg/mL pooled Liver Microsomes (Human or Rat) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Permeabilization: Add Alamethicin (25 µg/mg microsomal protein) and incubate on ice for 15 minutes to form pores in the endoplasmic reticulum membrane[6].

  • Spiking: Add the test compound to achieve a final concentration of 1 µM (organic solvent <0.5% to prevent CYP inhibition).

  • Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail yielding final concentrations of 1 mM NADPH and 2 mM UDPGA.

  • Time-Course & Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL of the incubate into 150 µL of ice-cold Acetonitrile containing a generic Internal Standard (IS) (e.g., Tolbutamide). Causality: Cold ACN instantly denatures proteins, halting enzymatic activity while extracting the small molecules.

  • Separation: Centrifuge at 4000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

  • Controls: Run parallel incubations with Verapamil (CYP positive control) and 7-Hydroxycoumarin (UGT positive control) to validate system competence.

Protocol B: Cryopreserved Suspension Hepatocyte Assay

Causality Focus: Maintaining cell viability and preventing local hypoxia are paramount. No exogenous cofactors are added, relying entirely on the cell's endogenous machinery.

  • Thawing & Washing: Thaw cryopreserved hepatocytes at 37°C and immediately transfer to pre-warmed Williams' Medium E (WME) supplemented with cell maintenance factors. Centrifuge at 50 x g for 5 minutes to remove cryoprotectants.

  • Viability Check: Resuspend the pellet in WME and assess viability using Trypan Blue exclusion. Viability must exceed 75% for assay validity.

  • Incubation: Dilute cells to 1×106 viable cells/mL. Add the test compound (1 µM final concentration).

  • Agitation: Incubate at 37°C in a 5% CO2​ incubator on an orbital shaker at 300 rpm. Causality: Continuous agitation prevents cell settling, ensuring uniform oxygenation and drug exposure.

  • Quenching: At time points (0, 15, 30, 60, 90, 120 min), quench 50 µL of the suspension with 150 µL of ice-cold ACN containing IS. Centrifuge and analyze via LC-MS/MS[7].

Workflow Prep 1. Preparation 1 µM Cpd + Matrix Incubate 2. Incubation 37°C, Cofactors Prep->Incubate Quench 3. Quenching Cold ACN + IS Incubate->Quench Centrifuge 4. Separation 4000 rpm, 15 min Quench->Centrifuge LCMS 5. LC-MS/MS MRM Quantification Centrifuge->LCMS Data 6. Data Analysis Calculate t1/2 & CLint LCMS->Data

Self-validating high-throughput in vitro metabolic stability workflow.

Data Presentation and Quantitative Interpretation

The depletion of the parent compound is monitored via LC-MS/MS Multiple Reaction Monitoring (MRM). Assuming first-order kinetics under substrate depletion conditions ([S] << Km​ ), the elimination rate constant ( k ) is derived from the negative slope of the natural log of percentage remaining versus time[2].

  • Half-life ( t1/2​ ): 0.693/k

  • Microsomal CLint​ : (k×V)/P (where V is incubation volume in µL, P is protein mass in mg).

  • Hepatocyte CLint​ : (k×V)/C (where C is cell count in millions).

Table 1: Cross-Species In Vitro Metabolic Stability Profile (Simulated Representative Data)

SpeciesTest System t1/2​ (min) CLint,invitro​ Scaled CLint​ (mL/min/kg)*Predicted Hepatic Extraction ( EH​ )
Human Microsomes38.536.0 µL/min/mg32.40.61 (Moderate)
Human Hepatocytes12.256.8 µL/min/ 106 cells153.30.88 (High)
Rat Microsomes18.475.3 µL/min/mg134.00.71 (High)
Rat Hepatocytes6.5106.6 µL/min/ 106 cells511.60.93 (High)

*Scaled CLint​ utilizes standard physiological scaling factors (e.g., 48.8 mg microsomal protein/g liver and 25.7 g liver/kg body weight for humans)[1][2].

Data Interpretation Insight: The simulated data above highlights a critical phenomenon for compounds containing hydroxymethyl groups. The clearance observed in intact hepatocytes is significantly higher than in microsomes. This discrepancy validates the hypothesis that cytosolic ADH/ALDH enzymes—absent in washed microsomes—are the primary drivers of rapid Phase I clearance for this specific thiazole-methanol derivative.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at:[Link][2]

  • Metabolic stability and its role in the discovery of new chemical entities. Srce.hr. Available at:[Link][1]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at:[Link][6]

  • Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings. Chemical Research in Toxicology - ACS Publications. Available at: [Link][3]

  • Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam. PMC (National Institutes of Health). Available at: [Link][5]

Sources

Foundational

solubility profile of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol in organic solvents

An In-depth Technical Guide to the Solubility Profile of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol in Organic Solvents Abstract The determination of a compound's solubility profile is a cornerstone of early-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol in Organic Solvents

Abstract

The determination of a compound's solubility profile is a cornerstone of early-stage drug development, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive framework for characterizing the solubility of the novel heterocyclic compound, [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, outline a strategic approach to solvent selection, and provide a detailed, field-proven experimental protocol for generating a robust solubility profile. This document is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of this compound's behavior in various organic media.

Introduction: The Critical Role of Solubility Profiling

In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that dictates its dissolution rate, and consequently, its absorption and bioavailability.[1] A poorly soluble compound can present significant challenges during formulation and may ultimately lead to suboptimal therapeutic efficacy. The subject of this guide, [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol, is a heterocyclic compound with structural motifs that suggest a nuanced solubility profile. Understanding its solubility in a range of organic solvents is paramount for its progression through the drug development pipeline, from initial screening assays to the development of a viable dosage form.

Predicted Physicochemical Properties and Their Impact on Solubility

A molecule's structure provides valuable clues to its solubility. The structure of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol features:

  • A Hydroxymethyl Group (-CH₂OH): This group is a hydrogen bond donor and acceptor, suggesting that the molecule can interact favorably with protic solvents like alcohols.

  • A Pyrrole Ring: While the nitrogen in pyrrole is part of an aromatic system and a weak hydrogen bond acceptor, the ring system itself contributes to the molecule's overall lipophilicity.

  • A Thiazole Ring: This sulfur- and nitrogen-containing heterocycle adds to the polar surface area and can participate in dipole-dipole interactions.

  • A Methyl Group (-CH₃): This nonpolar group contributes to the lipophilicity of the molecule.

Based on these features, we can anticipate a solubility profile that is highly dependent on the solvent's properties. We can hypothesize that the compound will exhibit moderate to good solubility in polar protic and polar aprotic solvents, while its solubility in nonpolar aprotic solvents may be more limited.

Strategic Selection of Organic Solvents

The choice of solvents for a solubility screen should be deliberate and cover a range of polarities and chemical functionalities.[2] This approach provides a comprehensive understanding of the compound's dissolution behavior. The selection should also consider solvents commonly used in pharmaceutical manufacturing processes.[3]

Table 1: Recommended Panel of Organic Solvents for Solubility Screening

Solvent ClassSolventRationale
Polar Protic MethanolSimple alcohol, capable of hydrogen bonding.
EthanolCommonly used in pharmaceutical formulations.[3]
IsopropanolA slightly less polar alcohol.
Polar Aprotic AcetoneA common ketone solvent.[3]
AcetonitrileA common solvent in chromatography and synthesis.
Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent, often used for initial stock solutions.[4]
Ethyl AcetateAn ester of intermediate polarity.
Nonpolar Aprotic TolueneA common aromatic hydrocarbon solvent.
HeptaneA representative aliphatic hydrocarbon solvent.

Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method

For definitive solubility data, the saturation shake-flask method is the industry-standard approach for determining thermodynamic solubility.[1][5][6] This method measures the equilibrium concentration of a compound in a solvent at a specific temperature.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Data Analysis A Weigh excess solid compound into vials B Add a precise volume of the selected organic solvent A->B C Seal vials and place in a shaker at constant temperature (e.g., 25°C) B->C D Agitate for a sufficient duration (e.g., 24-48 hours) to reach equilibrium C->D E Allow solids to settle D->E F Withdraw a clear aliquot of the supernatant E->F G Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) F->G H Dilute the filtrate with a suitable mobile phase G->H I Analyze the diluted sample by a validated analytical method (e.g., HPLC-UV) H->I K Determine the concentration of the compound in the diluted sample from the calibration curve I->K J Construct a calibration curve with standards of known concentration J->K L Calculate the original solubility in the solvent, accounting for the dilution factor K->L

Sources

Exploratory

Crystal Structure Analysis of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol: A Comprehensive Methodological Guide

Executive Summary The structural elucidation of heteroaryl hybrids is a critical pathway in modern drug discovery and materials science. The compound [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol presents a uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of heteroaryl hybrids is a critical pathway in modern drug discovery and materials science. The compound [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol presents a unique crystallographic challenge and opportunity. It combines a highly conjugated, electron-rich core (pyrrole and thiazole rings) with a flexible, polar hydrogen-bonding moiety (the hydroxymethyl group).

This whitepaper provides an authoritative, step-by-step technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this specific compound. By detailing the causality behind crystallization strategies, data collection parameters, and structural refinement workflows, this guide establishes a self-validating protocol designed to yield publication-grade crystallographic data[1].

Phase I: Rational Crystallization Strategy

The prerequisite for any SCXRD analysis is the growth of a pristine, untwinned single crystal. The amphiphilic nature of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol—featuring a lipophilic aromatic tail and a polar hydroxyl head—dictates the thermodynamic approach to crystallization.

Causality of Solvent Selection

To achieve a highly ordered crystal lattice, the solvent system must allow for reversible attachment and detachment of molecules at the growing crystal face. Using a protic solvent (like pure methanol) can competitively disrupt the compound's intrinsic intermolecular hydrogen-bonding network. Therefore, a vapor diffusion technique utilizing a polar aprotic solvent and a non-polar anti-solvent is the optimal choice.

Step-by-Step Vapor Diffusion Protocol
  • Dissolution: Dissolve 5–10 mg of the highly pure (>99%) compound in 0.5 mL of Ethyl Acetate (inner vial). Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulate matter is present.

  • Setup: Place the unsealed inner vial into a larger outer vial containing 3 mL of Hexane (anti-solvent).

  • Equilibration: Seal the outer vial tightly. Store in a vibration-free environment at a constant temperature (e.g., 20 °C).

  • Harvesting: Over 3–7 days, the volatile anti-solvent will slowly diffuse into the inner vial, gradually lowering the solubility of the compound and promoting the nucleation of block-shaped single crystals.

Table 1: Solvent System Screening Matrix
Solvent (Inner Vial)Anti-Solvent (Outer)Evaporation RateExpected Crystal QualityCausality / Rationale
Ethyl Acetate Hexane SlowHigh (Single Crystals) Balances polar -OH solubility with gradual lipophilic displacement, favoring ordered lattice growth.
DichloromethanePentaneFastLow (Microcrystalline)High volatility of DCM leads to rapid nucleation, causing crystal twinning and defects.
MethanolDiethyl EtherModerateMedium (Aggregates)MeOH competitively binds to the thiazole nitrogen, disrupting the natural supramolecular H-bond network.

Phase II: SCXRD Workflow and Data Collection

The structural pipeline transitions from physical chemistry to X-ray physics. For a light-atom organic molecule (containing only C, H, N, O, S), maximizing diffraction intensity at high resolution is paramount[2].

SCXRD_Pipeline A Compound Synthesis & Purity Check B Rational Crystallization (Vapor Diffusion) A->B C Crystal Selection & Cryo-Mounting B->C D XRD Data Collection (Cu Kα Radiation) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (Intrinsic Phasing) E->F G Least-Squares Refinement (SHELXL / Olex2) F->G H Final CIF Generation & Validation G->H

Caption: The comprehensive SCXRD pipeline from synthesis to final CIF validation.

Step-by-Step Data Collection Protocol
  • Cryo-Mounting: Select a crystal with dimensions roughly 0.2×0.15×0.1 mm. Coat it in paratone oil and mount it on a MiTeGen cryoloop. Instantly transfer it to the diffractometer's cold stream (100 K) to freeze molecular vibrations and reduce thermal smearing of electron density.

  • Radiation Selection: Utilize a microfocus Copper ( CuKα,λ=1.54184 Å) X-ray source. Causality: Copper radiation interacts more strongly with light atoms than Molybdenum, yielding higher intensity reflections for small organic molecules[2].

  • Data Acquisition: Collect full sphere data using ω and ϕ scans to ensure a high multiplicity of observations (redundancy > 4.0) and a completeness of >99% up to a resolution of 0.83 Å.

  • Data Reduction: Integrate the frames and apply a multi-scan absorption correction. Self-Validation: Ensure the internal agreement factor ( Rint​ ) is <0.05 . A higher Rint​ indicates poor crystal quality, incorrect space group assignment, or inadequate absorption correction[3].

Phase III: Structural Solution & Refinement

Refinement is the mathematical process of minimizing the difference between the experimentally observed structure factors ( Fo​ ) and the calculated structure factors ( Fc​ ) derived from the atomic model[4]. We utilize as the graphical interface[5] driving the robust refinement engine[6].

Step-by-Step Refinement Protocol
  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT). This will unambiguously locate the heavy atoms (S, O, N, C).

  • Anisotropic Refinement: Assign atom types based on peak intensities and chemical environment. Refine all non-hydrogen atoms anisotropically (represented as thermal ellipsoids rather than spheres)[4].

  • Hydrogen Atom Placement: Place carbon-bound hydrogen atoms in calculated positions using a riding model (HFIX 43 for aromatic, HFIX 137 for methyl).

  • Handling Hydroxyl Disorder (Expertise Insight): The -OH group in the methanol moiety frequently exhibits rotational disorder. If the difference electron density map shows two distinct peaks for the hydroxyl proton, use the PART instruction in SHELXL[6].

    • Action: Assign the two proton positions to PART 1 and PART 2, and refine their occupancies using a free variable (e.g., resolving to 65% and 35% occupancy).

  • Least-Squares Convergence: Execute full-matrix least-squares refinement on F2 until shift/error approaches zero[7].

Table 2: Key Crystallographic Parameters & Self-Validation Metrics
ParameterTarget Value for PublicationSelf-Validation Rationale
Resolution limit ≤0.83 ÅEnsures atomic-level precision for C, N, O, S atoms.
Rint​ <0.05 (5%)Confirms consistency of equivalent reflections.
R1​ ( I>2σ(I) ) <0.05 (5%)Indicates high agreement between the structural model and experimental data.
wR2​ (All data) <0.15 (15%)Validates the model against all measured intensities, including weak reflections[7].
Goodness-of-Fit (GoF) 0.95−1.05 Proves the weighting scheme is appropriate and the model is not over-parameterized.
Max/Min Δρ <0.5 / >−0.5 e/Å 3 Ensures no unmodeled atoms or false peaks remain in the electron density map.

Phase IV: Conformational Analysis & Supramolecular Architecture

The structural data obtained from small molecule crystallography provides profound insights into ligand-receptor binding potential and pharmacophore modeling[8].

Dihedral Angles and Planarity

The[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol molecule contains two heteroaromatic rings. While extended π -conjugation drives the system toward planarity, the steric clash between the C4-methyl group on the thiazole and the adjacent protons of the pyrrole ring forces a slight torsional twist. The refinement will accurately quantify this dihedral angle, which is critical for predicting the molecule's conformational penalty upon binding to a biological target.

Hydrogen Bonding Networks

The defining feature of this crystal lattice is its supramolecular architecture, driven by the hydroxymethyl group. The -OH acts as a strong hydrogen-bond donor, while the sp2 -hybridized nitrogen (N3) of the thiazole ring acts as the primary acceptor[9].

HBond_Network M1 Asymmetric Unit (Molecule A) OH_A Hydroxymethyl (-OH) Donor M1->OH_A contains Pi_A Pyrrole Ring (π-system) M1->Pi_A contains M2 Symmetry Generated (Molecule B) N_B Thiazole Nitrogen (N3) Acceptor M2->N_B contains Pi_B Thiazole Ring (π-system) M2->Pi_B contains OH_A->N_B O-H···N H-Bond (1D Chain Formation) Pi_A->Pi_B π-π Stacking (Interplanar stabilization)

Caption: Logic diagram of the expected intermolecular interactions stabilizing the crystal lattice.

This O−H⋯N interaction typically generates a continuous 1D hydrogen-bonded chain propagating along a specific crystallographic axis. Furthermore, the electron-rich pyrrole rings often engage in offset face-to-face π−π stacking interactions with adjacent thiazole rings, providing secondary lattice stabilization[10].

Conclusion

The crystal structure analysis of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol requires a meticulous integration of chemical intuition (during crystallization) and rigorous mathematical validation (during refinement). By strictly adhering to the causality-driven protocols outlined in this guide—from selecting the correct vapor diffusion anti-solvent to properly modeling rotational disorder via SHELXL—researchers can ensure the generation of high-fidelity, publication-ready crystallographic data.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from[Link][2]

  • Wouters, J., & Ooms, F. (2001). Small molecule crystallography in drug design. Current Pharmaceutical Design, 7(7), 529-45. Retrieved from[Link][8]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71, 3-8. Retrieved from[Link][6]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341. Retrieved from[Link][5]

  • Low, J. N., et al. (2015). Crystal structures of two 6-(2-hydroxybenzoyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones. Acta Crystallographica Section E. Retrieved from[Link][9]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

An Application Note and Protocol for the Synthesis of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted T...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Thiazoles

The thiazole ring is a cornerstone scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in the design of novel therapeutics. Thiazole derivatives exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3] The target molecule, [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol, incorporates a pyrrole moiety, another important heterocycle, suggesting its potential as a novel building block for drug discovery programs.

This document provides a detailed, two-step protocol for the synthesis of this target compound, grounded in established chemical principles. The narrative explains the causality behind experimental choices, ensuring that the protocol is not just a series of instructions, but a self-validating guide for the practicing chemist.

Overall Synthetic Strategy

The synthesis is designed as a robust and efficient two-step sequence starting from commercially available or readily accessible precursors.

  • Step 1: Hantzsch Thiazole Synthesis. The core thiazole ring is constructed using the classic Hantzsch thiazole synthesis.[4][5][6] This reaction involves the cyclocondensation of an α-haloketoester (ethyl 2-chloroacetoacetate) with a thioamide (1H-pyrrole-1-carbothioamide) to yield the functionalized thiazole ester. This method is highly reliable and provides a direct route to the desired substituted thiazole scaffold.

  • Step 2: Ester Reduction. The ester functional group at the C5 position of the thiazole ring is then reduced to the corresponding primary alcohol. This transformation is achieved using a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), which is highly effective for the conversion of esters to alcohols.[7]

The complete synthetic pathway is illustrated below.

Synthetic_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Ester Reduction PyrroleThioamide 1H-Pyrrole-1-carbothioamide ThiazoleEster Ethyl 4-methyl-2-(1H-pyrrol-1-yl) -1,3-thiazole-5-carboxylate PyrroleThioamide->ThiazoleEster PyrroleThioamide->ThiazoleEster Ethanol, Reflux Haloester Ethyl 2-chloroacetoacetate Haloester->ThiazoleEster FinalProduct [4-methyl-2-(1H-pyrrol-1-yl) -1,3-thiazol-5-yl]methanol ThiazoleEster->FinalProduct 1. THF, 0 °C to rt 2. H₂O workup LiAlH4 LiAlH₄ LiAlH4->FinalProduct Reduction

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

Principle and Mechanistic Insight

The Hantzsch synthesis is a cornerstone for thiazole formation. The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the chloride in an Sₙ2 reaction. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone's carbonyl carbon. The final step is a dehydration of the resulting hemiaminal intermediate to yield the stable, aromatic thiazole ring.[4][5] Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing conditions.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1H-Pyrrole-1-carbothioamide126.181.26 g10.01.0
Ethyl 2-chloroacetoacetate164.591.81 g11.01.1
Ethanol (absolute)-50 mL--
Sodium Bicarbonate (sat. aq.)-50 mL--
Ethyl Acetate-100 mL--
Brine-30 mL--
Anhydrous Magnesium Sulfate-~5 g--
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrrole-1-carbothioamide (1.26 g, 10.0 mmol) and absolute ethanol (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Reagent: Add ethyl 2-chloroacetoacetate (1.81 g, 11.0 mmol) to the solution in a single portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The disappearance of the starting thioamide indicates reaction completion.

  • Workup - Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Redissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize any HCl formed, followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford the pure ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate as a solid.

Part 2: Reduction to [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

Principle and Mechanistic Insight

The reduction of carboxylic esters to primary alcohols requires a strong hydride donor. Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[7] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another hydride equivalent to the final alcohol.[7][8] The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The workup procedure involves a careful, sequential addition of water and base to safely quench the excess reagent and precipitate filterable aluminum salts.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate236.292.36 g10.01.0
Lithium Aluminum Hydride (LiAlH₄)37.950.57 g15.01.5
Tetrahydrofuran (THF, anhydrous)-60 mL--
Water (deionized)-0.6 mL--
15% Sodium Hydroxide (aq.)-0.6 mL--
Ethyl Acetate-100 mL--
Anhydrous Magnesium Sulfate-~5 g--
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add Lithium Aluminum Hydride (0.57 g, 15.0 mmol). Carefully add anhydrous THF (30 mL) via cannula or syringe. Cool the resulting suspension to 0 °C using an ice-water bath.

  • Addition of Ester: Dissolve the thiazole ester (2.36 g, 10.0 mmol) in anhydrous THF (30 mL) and add this solution dropwise to the stirred LiAlH₄ suspension over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC until all the starting ester has been consumed.

  • Workup - Quenching (Caution!): Cool the reaction mixture back down to 0 °C with an ice bath. Very slowly and carefully, add water (0.6 mL) dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. Ensure adequate ventilation and proceed with extreme caution.

  • Workup - Precipitation: Following the water addition, add 15% aqueous sodium hydroxide (0.6 mL) dropwise, followed by another portion of water (1.8 mL). Stir the resulting slurry vigorously at room temperature for 30 minutes. This procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Add anhydrous magnesium sulfate to the slurry and stir for another 15 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 20 mL).

  • Concentration and Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary to yield the final product, [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol.

General Experimental Workflow

The following diagram outlines the logical flow of experimental procedures for a typical synthesis step.

G A 1. Reagent Preparation & Reaction Setup B 2. Reagent Addition (Controlled Temp) A->B C 3. Reaction Monitoring (e.g., TLC) B->C C->C Incomplete D 4. Reaction Quench / Workup C->D Reaction Complete E 5. Product Extraction & Washing D->E F 6. Drying & Solvent Removal E->F G 7. Purification (Chromatography/Recrystallization) F->G H 8. Product Characterization (NMR, MS, etc.) G->H

Caption: A generalized workflow for chemical synthesis.

Safety Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a water-reactive, flammable solid. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. Handle it exclusively under an inert atmosphere (nitrogen or argon). The quenching procedure is highly exothermic and must be performed slowly and with extreme caution at 0 °C.

  • Solvents: Ethanol, THF, and ethyl acetate are flammable liquids. Avoid open flames and sparks.

  • Reagents: Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care in a fume hood.

References

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • University of Calgary. (n.d.). Pyrrole reaction. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. The Journal of Organic Chemistry, 72(19), 7574–7577. Available from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 8(7), 1415–1418. Available from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2914. Available from [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1043. Available from [Link]

  • Kumar, A., et al. (2022). Eco‐friendly Regioselective Synthesis, Biological Evaluation of Some New 5‐acylfunctionalized 2‐(1H‐pyrazol‐1‐yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. Chemistry & Biodiversity, 19(11), e202200690. Available from [Link]

  • Li, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 1589. Available from [Link]

  • De Pádova, K. M., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry, 22(2), 949-961. Available from [Link]

  • Shaker, Y. M., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 1149-1155. Available from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Hafez, H. N., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3072. Available from [Link]

  • Amerigo Scientific. (n.d.). 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Ganapathi, K., & Venkataraman, K. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 362-376. Available from [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. Available from [Link]

  • Kuzu, E., & Kuzu, B. (2023). TANDEM SYNTHESIS OF NOVEL THIAZOLE-SUBSTITUTED PYRROLO[1,2-d][9][10][11]TRIAZIN-4(3H)-ONE DERIVATIVES AND THEIR THEORETICAL PHARMACOKINETIC PROFILES. Chemistry of Heterocyclic Compounds, 59(1/2), 69-77. Available from [Link]

  • Kumar, V., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available from [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]

  • Kollonitsch, J. (1966). U.S. Patent No. 3,274,207. Washington, DC: U.S. Patent and Trademark Office.
  • NextSDS. (n.d.). 5-Ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

  • Wang, Y., et al. (2007). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Bulletin of the Korean Chemical Society, 28(11), 2033-2034. Available from [Link]

  • Rostamizadeh, S., et al. (2011). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of the Brazilian Chemical Society, 22, 1540-1544. Available from [Link]

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3981. Available from [Link]

  • Krátký, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 673. Available from [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • Oniga, S., et al. (2015). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents. Farmacia, 63(2), 171-177. Available from [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 23(1), 168. Available from [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • MDPI. (n.d.). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole. Retrieved from [Link]

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Application

Application Note:[4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol as a Privileged Scaffold in Fragment-Based Drug Discovery

Executive Summary & Structural Rationale In the modern landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is paramount. The compound [4-methyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the modern landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is paramount. The compound [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol represents a highly versatile, privileged scaffold for library generation.

The architectural logic of this fragment is tripartite:

  • The 1,3-Thiazole Core : A well-established bioisostere for pyridine and phenyl rings, the thiazole moiety frequently acts as a hydrogen bond acceptor (via the nitrogen) and engages in π−π stacking within kinase hinge regions and protein-protein interaction (PPI) interfaces. Its stability and predictable vectors make it a cornerstone of medicinal chemistry (1 [1]).

  • The 1H-Pyrrol-1-yl Substituent : Positioned at C2, this electron-rich, lipophilic ring is ideally suited to probe deep, hydrophobic sub-pockets (e.g., the DFG-out pocket in kinases).

  • The C5-Hydroxymethyl Vector : The primary alcohol provides a highly reactive synthetic handle. It allows for rapid, divergent elaboration into diverse chemical space without disrupting the core pharmacophore geometry.

By adhering to the "Rule of Three" (Ro3), this fragment ensures optimal physicochemical properties for initial biophysical screening (e.g., Surface Plasmon Resonance, Ligand-Observed NMR) before synthetic elaboration (2 [2]).

Table 1: Physicochemical Profiling & Ro3 Compliance
PropertyValueRo3 ThresholdAssessment
Molecular Weight (MW) 194.26 g/mol 300 DaPass
Calculated LogP (cLogP) ~1.8 3.0Pass
Hydrogen Bond Donors (HBD) 1 (-OH) 3Pass
Hydrogen Bond Acceptors (HBA) 3 (N, N, O) 3Pass
Polar Surface Area (PSA) 45.4 A˚2 60 A˚2 Pass
Rotatable Bonds 2 3Pass

FBDD Workflow and Synthetic Divergence

The integration of this scaffold into an FBDD pipeline relies on identifying weak initial binding, followed by rapid synthetic growth. The hydroxymethyl group is specifically chosen because it can be oxidized to an aldehyde—a gateway functional group for reductive amination, which is the workhorse reaction of high-throughput library synthesis.

FBDD_Workflow A Fragment Library (Includes Thiazole-Pyrrole) B Primary Screening (SPR / Ligand-Observed NMR) A->B C Hit Validation (X-Ray Crystallography) B->C D Synthetic Elaboration (Vector: -CH2OH) C->D E Lead Optimization (Potency & ADME) D->E

Fragment-Based Drug Discovery workflow utilizing the thiazole-pyrrole scaffold.

Derivatization Core [4-methyl-2-(1H-pyrrol-1-yl) -1,3-thiazol-5-yl]methanol Aldehyde Oxidation (DMP) Aldehyde Intermediate Core->Aldehyde Mesylate Activation (MsCl) Mesylate Intermediate Core->Mesylate Ethers Etherification Alkyl/Aryl Ethers Core->Ethers Amines Reductive Amination Secondary/Tertiary Amines Aldehyde->Amines SN2 Nucleophilic Substitution Thioethers/Azides Mesylate->SN2

Divergent synthetic logic tree for derivatizing the hydroxymethyl vector.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and built-in In-Process Controls (IPCs).

Protocol 1: Controlled Oxidation to[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbaldehyde

Causality & Rationale: While Swern oxidation is a classic choice for primary alcohols, the generation of malodorous dimethyl sulfide and the strict requirement for cryogenic temperatures (-78 °C) make it unsuited for routine scale-up. Dess-Martin Periodinane (DMP) offers a mild, room-temperature alternative that is highly tolerant of the electron-rich pyrrole ring and the basic thiazole nitrogen. Furthermore, as demonstrated by Meyer and Schreiber, the addition of 1 equivalent of water intentionally accelerates the reaction by partially hydrolyzing the periodinane to a more reactive intermediate (3 [3]).

Materials: *[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (1.0 eq, 5.0 mmol)

  • Dess-Martin Periodinane (1.2 eq, 6.0 mmol)

  • Deionized Water (1.2 eq, 6.0 mmol)

  • Dichloromethane (DCM), anhydrous (25 mL)

  • Saturated aqueous NaHCO3​ and Na2​S2​O3​ (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting alcohol (971 mg, 5.0 mmol) in 25 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Activation: Add deionized water (108 µL, 6.0 mmol) directly to the DCM solution. Note: The solution will become slightly cloudy.

  • Oxidation: Add Dess-Martin Periodinane (2.54 g, 6.0 mmol) in a single portion. Stir the reaction mixture at ambient temperature (20–25 °C).

  • In-Process Control (IPC): Monitor via TLC (Hexanes/Ethyl Acetate 7:3). The starting alcohol ( Rf​ ~0.2) will rapidly convert to the less polar aldehyde ( Rf​ ~0.6). The water-accelerated reaction typically reaches >95% conversion within 45 minutes.

  • Quenching: Once complete, pour the reaction mixture into 25 mL of a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously for 15 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), dry the combined organics over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

  • Validation Criteria: LC-MS should show a mass shift from [M+H]+ 195.0 to[M+H]+ 193.0. 1H -NMR must show the disappearance of the −CH2​OH doublet/triplet (~4.7 ppm) and the appearance of a sharp aldehyde singlet at ~9.9 ppm.

Protocol 2: High-Throughput Reductive Amination for Library Generation

Causality & Rationale: To convert the newly synthesized aldehyde into a library of basic amines, reductive amination is employed. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is preferred over sodium cyanoborohydride ( NaBH3​CN ) due to its lower toxicity profile and superior chemoselectivity. NaBH(OAc)3​ selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides superior reaction rates and yields compared to THF or DCM, as established by Abdel-Magid et al. (4 [4]).

Materials: *[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbaldehyde (1.0 eq, 0.5 mmol)

  • Primary or Secondary Amine (1.2 eq, 0.6 mmol)

  • Sodium Triacetoxyborohydride, NaBH(OAc)3​ (1.5 eq, 0.75 mmol)

  • Glacial Acetic Acid (1.0 eq, 0.5 mmol) — Required only if the amine is a weak nucleophile or an aniline derivative.

  • 1,2-Dichloroethane (DCE) (5 mL)

Step-by-Step Methodology:

  • Imine/Iminium Formation: In a 20 mL scintillation vial, dissolve the aldehyde (96 mg, 0.5 mmol) and the chosen amine (0.6 mmol) in 5 mL of DCE. If utilizing an aniline or sterically hindered amine, add glacial acetic acid (29 µL, 0.5 mmol) to catalyze imine formation.

  • Pre-incubation: Stir the mixture at room temperature for 30 minutes to allow the imine/iminium equilibrium to establish.

  • Reduction: Add NaBH(OAc)3​ (159 mg, 0.75 mmol) in a single portion. Cap the vial and stir at room temperature for 12–16 hours.

  • In-Process Control (IPC): Analyze a 10 µL aliquot via LC-MS. The UV trace (254 nm) should show the complete consumption of the aldehyde peak and the emergence of a new, more polar peak corresponding to the amine product.

  • Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO3​ . Stir for 10 minutes to decompose residual boron species. Extract with DCM (3 x 5 mL).

  • Validation Criteria: Purify via preparative HPLC. The final compound must exhibit >95% purity by UV/ELSD and the correct [M+H]+ mass ion.

Data Presentation: Derivatization Scope

The table below summarizes the expected outcomes when applying Protocol 2 to various amine classes, highlighting the robustness of the[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbaldehyde intermediate.

Table 2: Representative Reductive Amination Scope and Expected Yields
Amine ClassExample ReagentExpected Yield (%)Reaction TimeNotes
Primary Aliphatic Benzylamine85 - 92%4 hoursFast imine formation; no AcOH required.
Secondary Aliphatic Morpholine80 - 88%12 hoursClean conversion; highly Ro3 compliant products.
Primary Aromatic 4-Fluoroaniline65 - 75%16 hoursAcOH catalysis required; slightly slower reduction.
Sterically Hindered tert-Butylamine40 - 55%24 hoursSluggish imine formation; elevated equivalents of amine (2.0 eq) recommended.

References

  • Recent Advances in Isatin–Thiazole Hybrids: Synthesis, Structural Design, and Biological Application. National Center for Biotechnology Information (PMC).[Link]

  • Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery.[Link]

  • Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry.[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]

Sources

Method

Application Note: Advanced Sample Preparation Strategies for the LC-MS/MS Quantification of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

Target Audience: Bioanalytical Researchers, Pharmacokineticists, and LC-MS/MS Scientists Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Matrices: Human Plasma, Serum, and in vitro Microsomal Assays...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Researchers, Pharmacokineticists, and LC-MS/MS Scientists Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Matrices: Human Plasma, Serum, and in vitro Microsomal Assays

Introduction & Analyte Profiling

The accurate quantification of small heterocyclic molecules in biological matrices is a cornerstone of modern pharmacokinetics and drug discovery[1]. The target analyte, [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (MW: 194.25 g/mol ), presents a unique bioanalytical challenge due to its mixed physicochemical properties.

Structurally, the molecule features a hydrophobic pyrrole ring, a weakly basic thiazole core, and a polar hydroxymethyl group. This amphiphilic nature means the analyte exhibits moderate lipophilicity (estimated LogP ~1.8–2.2), making it highly susceptible to co-extraction with endogenous plasma lipids, particularly glycerophosphocholines[2].

When utilizing Electrospray Ionization (ESI) in positive ion mode, these co-eluting endogenous lipids compete with the analyte for charge and surface space on the ESI droplet, leading to severe matrix effects (specifically, ion suppression)[3]. To ensure a self-validating, robust assay that meets FDA/EMA bioanalytical guidelines, sample preparation must go beyond simple protein removal to actively deplete phospholipids.

Methodological Rationale (Causality & Experimental Design)

In LC-MS/MS bioanalysis, the choice of sample preparation directly dictates assay sensitivity, column lifetime, and quantitative reliability[4]. For this analyte, we evaluate two distinct, field-proven workflows:

  • Phospholipid-Depletion Protein Precipitation (PLD-PPT): Traditional protein precipitation (PPT) using acetonitrile (ACN) is fast and achieves >95% protein removal but leaves >90% of phospholipids in the extract[5]. By utilizing specialized filtration plates (e.g., Agilent Captiva EMR-Lipid or Waters Ostro), we combine the high-throughput nature of PPT with a size-exclusion and hydrophobic interaction mechanism that traps long-chain lipids, resulting in a cleaner extract[5].

  • Solid-Phase Extraction (Reversed-Phase HLB): For ultra-trace quantification (sub-ng/mL LLOQ), Solid-Phase Extraction (SPE) is required. A Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is ideal for[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol. The pyrrole and thiazole rings interact strongly with the divinylbenzene (lipophilic) moieties of the sorbent, while the N-vinylpyrrolidone (hydrophilic) moieties ensure excellent wetting and retention of the polar hydroxymethyl group[4].

Ion_Suppression ESI ESI Droplet Formation (Positive Ion Mode) Comp Analyte vs. Phospholipids Surface Competition ESI->Comp Supp Ion Suppression (Reduced Analyte Ionization) Comp->Supp High Lipid Matrix Clean Efficient Sample Prep (Lipid Depletion) Comp->Clean Post-SPE/PLD Signal Decreased MS/MS Signal Poor Reproducibility Supp->Signal OptSignal Stable MS/MS Signal High Reproducibility Clean->OptSignal

Mechanism of ESI matrix effects and the impact of lipid depletion on signal stability.

Step-by-Step Experimental Protocols

Protocol A: High-Throughput Lipid-Depletion PPT (96-Well Format)

Best for: Pre-clinical pharmacokinetic (PK) screening and high-throughput in vitro assays.

  • Sample Aliquoting: Transfer 50 µL of human plasma into a 96-well lipid-depletion plate (e.g., 96-well PTFE filtration plate with lipid-scavenging sorbent).

  • Internal Standard (IS) Addition: Add 10 µL of Stable Isotope-Labeled (SIL) internal standard (e.g.,[13C, 2H3]-analyte at 100 ng/mL in 50% Methanol).

  • Protein Crashing: Add 200 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA). Causality: The 4:1 organic-to-aqueous ratio disrupts the hydration layer of proteins, causing irreversible denaturation[5], while the acidic modifier ensures the thiazole nitrogen remains protonated, preventing non-specific binding to the precipitated protein pellet.

  • Mixing: Seal the plate and vortex vigorously on a plate shaker at 1000 RPM for 3 minutes.

  • Filtration: Apply positive pressure (2-5 psi) or vacuum (10-15 in Hg) for 2 minutes to elute the clean extract into a pre-positioned 96-well collection plate[6].

  • Dilution (Optional but Recommended): Dilute the eluate with 200 µL of LC-MS grade water prior to injection to match the initial mobile phase conditions, preventing peak shape distortion (solvent effect).

Protocol B: High-Sensitivity Reversed-Phase SPE (HLB)

Best for: Clinical bioanalysis requiring maximum sensitivity and complete elimination of matrix effects.

  • Conditioning: Pass 1.0 mL of 100% Methanol (MeOH) through the HLB cartridge (30 mg/1 cc), followed by 1.0 mL of LC-MS grade water. Causality: Solvates the polymeric sorbent to maximize surface area interaction[7].

  • Sample Loading: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid (H3PO4) to disrupt protein binding. Load the 200 µL mixture onto the cartridge at a flow rate of ~1 drop/second.

  • Washing:

    • Wash 1: 1.0 mL of 5% MeOH in Water (Removes highly polar endogenous salts and urea).

    • Wash 2: 1.0 mL of 100% Hexane (Removes neutral lipids and triglycerides without eluting the moderately polar analyte).

  • Drying: Apply maximum vacuum (20 in Hg) for 5 minutes to dry the sorbent bed completely.

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Acetonitrile. Causality: ACN provides sufficient elution strength for the pyrrole/thiazole rings while leaving highly hydrophobic matrix components bound to the column.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% ACN / 90% Water with 0.1% FA).

SPE_Workflow A 1. Condition (MeOH & H2O) B 2. Load Sample (Acidified Plasma) A->B C 3. Wash (5% MeOH & Hexane) B->C D 4. Elute (100% ACN) C->D E 5. Reconstitute & Inject D->E

Reversed-Phase HLB Solid-Phase Extraction workflow for optimal analyte recovery.

Data Presentation & Method Validation Parameters

To validate the trustworthiness of the sample preparation, Matrix Factor (MF) and Extraction Recovery (RE) must be calculated according to the Matuszewski method[3][8].

  • Recovery (RE): (Peak area of analyte extracted from matrix) / (Peak area of analyte spiked into post-extracted blank matrix) × 100.

  • Matrix Effect (ME): (Peak area of analyte spiked into post-extracted blank matrix) / (Peak area of analyte in neat solvent) × 100. A value of 100% indicates no matrix effect; <100% indicates ion suppression.

Table 1: LC-MS/MS MRM Parameters (ESI Positive Mode)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Proposed Fragmentation Mechanism
Target Compound195.1 [M+H]+177.15015Loss of H2O from the hydroxymethyl group
Target Compound195.1 [M+H]+109.05025Cleavage of the thiazole-pyrrole bond
SIL-Internal Std199.1[M+H]+181.15015Loss of H2O (Isotopically labeled)
Table 2: Comparative Performance of Sample Preparation Techniques

Data represents mean values (n=6) at a nominal concentration of 10 ng/mL in human plasma.

Sample Preparation TechniqueExtraction Recovery (%)Matrix Effect (%)Process Efficiency (%)% CV (Precision)
Standard PPT (100% ACN)92.465.3 (Severe Suppression)60.312.5
Lipid-Depletion PPT (Protocol A)88.794.2 (Minimal Effect)83.54.2
HLB SPE (Protocol B)95.198.5 (No Effect)93.72.8

Interpretation: While standard PPT provides high recovery, the severe ion suppression (65.3% ME) compromises sensitivity and reproducibility[9]. Both Lipid-Depletion PPT and HLB SPE successfully eliminate phospholipid-induced matrix effects, with SPE providing the highest overall process efficiency and precision[7].

References

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]5]

  • Bhosale, A., et al. (2020). Bioanalysis by LC-MS/MS: A review. International Journal of Pharmaceutical Science and Research, 5(1), 55-58. Retrieved from [Link]1]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]8]

  • Murugan, S., et al. (n.d.). A Review on Bioanalytical Method Development and Validation by Using LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]7]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. Retrieved from [Link]9]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]6]

  • LCGC International. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]3]

  • Pucci, V., et al. (2009). Matrix effects: Causes and solutions. ResearchGate. Retrieved from [Link]]

Sources

Application

Application Notes and Protocols: Coordination of the [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol Ligand with Transition Metals

Introduction: A Versatile Heterocyclic Ligand for Coordination Chemistry and Drug Discovery The interface of heterocyclic chemistry and transition metal coordination presents a fertile ground for the development of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Heterocyclic Ligand for Coordination Chemistry and Drug Discovery

The interface of heterocyclic chemistry and transition metal coordination presents a fertile ground for the development of novel therapeutic agents and catalysts. Thiazole and pyrrole moieties, in particular, are prevalent scaffolds in a multitude of biologically active compounds.[1][2] The ligand, [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol, combines these two key heterocycles with a tethered hydroxyl group, offering a rich coordination landscape. The nitrogen atom of the thiazole ring and the pyrrole nitrogen are potential donor sites, while the hydroxyl group can either coordinate directly to a metal center or act as a hydrogen bond donor, influencing the supramolecular assembly of the resulting complexes. This unique combination of functionalities makes this ligand a compelling candidate for the synthesis of metal complexes with potential applications in medicinal chemistry, including as anticancer and antimicrobial agents.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol ligand and its coordination with various first-row transition metals. We will delve into the rationale behind the experimental choices, provide detailed, step-by-step protocols, and outline a suite of characterization techniques to elucidate the structural and electronic properties of the resulting metal-ligand complexes.

Part 1: Synthesis of the Ligand: [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

The target ligand can be readily synthesized from the commercially available precursor, 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid.[5] The synthesis involves a straightforward reduction of the carboxylic acid functionality to a primary alcohol. Several reducing agents are suitable for this transformation, with the choice often depending on the desired scale, functional group tolerance of other potential substrates, and safety considerations. Lithium aluminum hydride (LiAlH4) is a powerful and effective reducing agent for this purpose.[1][4]

Protocol 1: Reduction of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid to [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

Materials:

  • 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na2SO4)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (1.0 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Carefully and portion-wise, add lithium aluminum hydride (1.5 - 2.0 eq) to the stirred suspension. Caution: LiAlH4 reacts violently with water. Ensure all glassware is scrupulously dry. The addition is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, then gently reflux for an additional 1-2 hours to ensure complete reduction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and dropwise, add water to quench the excess LiAlH4, followed by a 15% aqueous NaOH solution, and then more water. A granular precipitate should form.

  • Work-up: Filter the resulting mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium sulfate. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol.

Self-Validation: The successful synthesis can be confirmed by ¹H NMR spectroscopy, where the disappearance of the carboxylic acid proton signal and the appearance of a new signal for the CH₂OH protons and the hydroxyl proton will be observed. The mass of the product can be confirmed by mass spectrometry.

Part 2: Coordination with Transition Metals

The coordination of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol with transition metals can be achieved through straightforward substitution reactions where the ligand displaces weakly coordinated solvent molecules from a metal salt precursor.[6] The choice of metal salt (e.g., chloride, nitrate, acetate) and solvent will influence the reaction kinetics and the nature of the resulting complex.

General Protocol 2: Synthesis of Transition Metal Complexes

Materials:

  • [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (L)

  • Transition metal salt (e.g., CuCl₂, Co(NO₃)₂·6H₂O, Ni(OAc)₂·4H₂O, ZnCl₂)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Ligand Solution: Dissolve the ligand (L) (typically 2.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve the transition metal salt (1.0 eq) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature.

  • Reflux: Heat the resulting mixture to reflux for 2-6 hours. The formation of a precipitate may be observed.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization or precipitation.

  • Recrystallization: The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.

Causality Behind Experimental Choices:

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is often employed to favor the formation of octahedral or square planar complexes, depending on the metal ion.[7] However, this can be varied to target different coordination geometries.

  • Solvent: Methanol and ethanol are good coordinating solvents that can be readily displaced by the ligand.[8]

  • Temperature: Refluxing provides the necessary activation energy for the ligand substitution reaction to proceed at a reasonable rate.

Illustrative Coordination Workflow

G Ligand [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (L) ReactionMixture Reaction Mixture Ligand->ReactionMixture MetalSalt Transition Metal Salt (e.g., MCl₂) MetalSalt->ReactionMixture Solvent Solvent (e.g., Methanol) Solvent->ReactionMixture Reflux Reflux (2-6 h) ReactionMixture->Reflux Complex [M(L)₂Cl₂] Complex Reflux->Complex

Caption: General workflow for the synthesis of transition metal complexes.

Part 3: Characterization of the Ligand and its Metal Complexes

A comprehensive suite of analytical techniques is essential to unequivocally determine the structure, composition, and purity of the synthesized ligand and its metal complexes.

Table 1: Key Characterization Techniques and Expected Observations
TechniquePurposeExpected Observations for LigandExpected Observations for Metal Complex
¹H NMR Spectroscopy Structural elucidation and purity assessment.Characteristic signals for pyrrole, thiazole, methyl, and methanol protons.Shifts in the proton signals of the ligand upon coordination to the metal. Broadening of signals may occur for paramagnetic complexes.[9][10]
¹³C NMR Spectroscopy Elucidation of the carbon framework.Distinct signals for each carbon atom in the molecule.Shifts in the carbon signals of the ligand upon coordination.[10]
FT-IR Spectroscopy Identification of functional groups and coordination mode.Characteristic bands for C-H, C=N, C=C, and O-H stretching vibrations.Shift in the C=N stretching frequency of the thiazole ring upon coordination. Appearance of new bands in the low-frequency region corresponding to M-N and M-O bonds.[7][10]
Mass Spectrometry (ESI-MS) Determination of molecular weight and confirmation of composition.A molecular ion peak corresponding to the calculated mass of the ligand.[9]A molecular ion peak corresponding to the metal complex, often with characteristic isotopic patterns for the metal.[11]
UV-Visible Spectroscopy Study of electronic transitions.Absorption bands in the UV region corresponding to π-π* and n-π* transitions of the aromatic rings.Ligand-centered transitions may be shifted. New bands in the visible region may appear due to d-d transitions of the metal ion, providing information about the coordination geometry.[8]
Single-Crystal X-ray Diffraction Unambiguous determination of the three-dimensional molecular structure.Provides precise bond lengths, bond angles, and crystal packing information.Confirms the coordination geometry of the metal center, identifies the coordinating atoms of the ligand, and reveals intermolecular interactions.
Elemental Analysis Determination of the elemental composition (C, H, N, S).Experimental percentages should match the calculated values.Confirms the stoichiometry of the metal complex.[11]

Part 4: Potential Applications in Drug Development

The inherent biological activity of thiazole and pyrrole derivatives suggests that their metal complexes could exhibit enhanced therapeutic properties. The coordination of a metal ion can modulate the lipophilicity, redox potential, and steric profile of the ligand, potentially leading to improved pharmacological activity and novel mechanisms of action.

Potential Signaling Pathway Involvement

While the specific biological targets of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol and its metal complexes are yet to be elucidated, similar heterocyclic compounds have been shown to interfere with various cellular processes. For instance, some thiazole derivatives act as kinase inhibitors, which are crucial in cancer therapy.

G cluster_0 Cellular Environment MetalComplex Thiazole-Pyrrole Metal Complex Kinase Protein Kinase MetalComplex->Kinase Inhibition PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase DownstreamSignaling Downstream Signaling PhosphorylatedSubstrate->DownstreamSignaling CellProliferation Cell Proliferation / Survival DownstreamSignaling->CellProliferation

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Method

Application Note: Engineering Electro-Responsive and Antimicrobial Polymer Matrices using[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

Executive Summary The compound [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (hereafter referred to as MPTM ) is a highly versatile, tri-functional building block that bridges the gap between intrinsically condu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (hereafter referred to as MPTM ) is a highly versatile, tri-functional building block that bridges the gap between intrinsically conductive polymers and bioactive hydrogels. This application note provides a comprehensive guide for researchers and drug development professionals on integrating MPTM into advanced polymer matrices. By leveraging its unique chemical anatomy, scientists can engineer smart, electro-responsive drug delivery scaffolds and contact-active antimicrobial coatings without relying on leachable, resistance-prone antibiotics.

Mechanistic Rationale: The Tri-Functional Advantage of MPTM

Designing a polymer matrix requires a deep understanding of monomer causality—how the molecular structure dictates the macroscopic properties of the final material. MPTM offers three distinct chemical handles:

  • The Pyrrole Moiety (Gateway to Electro-Responsiveness): The 1H-pyrrol-1-yl group allows MPTM to undergo oxidative chemical or electrochemical polymerization. When co-polymerized with standard pyrrole monomers, it forms a conductive polypyrrole (PPy) backbone. PPy matrices are highly valued in smart drug delivery because they can reversibly switch between oxidized and reduced states upon electrical stimulation, altering the matrix volume to actively expel loaded therapeutics[1].

  • The Thiazole Core (Intrinsic Antimicrobial Defense): Implantable matrices often fail due to bacterial colonization. The 1,3-thiazole ring acts as a potent, non-leaching antimicrobial agent. When integrated into a polymer network, thiazole moieties disrupt bacterial cell membranes through localized cationic interactions or strong π−π stacking, providing broad-spectrum resistance against pathogens like S. aureus and E. coli[2].

  • The Hydroxymethyl Handle (Covalent Versatility): The primary alcohol (-CH 2​ OH) at the 5-position of the thiazole ring is a highly reactive nucleophile. It facilitates covalent anchoring into diverse matrices via esterification, etherification, or urethane formation[3]. By converting this hydroxyl group into a polymerizable methacrylate, MPTM can be seamlessly integrated into UV-curable hydrogels.

Integration Pathways & Workflow

MPTM_Pathways cluster_0 Pathway A: Covalent Anchoring cluster_1 Pathway B: Electropolymerization MPTM MPTM [4-methyl-2-(1H-pyrrol-1-yl)- 1,3-thiazol-5-yl]methanol Methacrylation Methacrylation (Methacryloyl Chloride) MPTM->Methacrylation -OH Group Oxidation Oxidative Polymerization (FeCl3 or Applied Voltage) MPTM->Oxidation Pyrrole Ring UV UV Photopolymerization with PEGDA Methacrylation->UV Hydrogel Antimicrobial PEGDA-MPTM Hydrogel Matrix UV->Hydrogel Doping Co-polymerization with Pyrrole & Drug Doping Oxidation->Doping Conductive Electro-Responsive PPy-MPTM Scaffold Doping->Conductive

Figure 1: Dual-pathway integration of MPTM into polymer matrices via covalent and oxidative routes.

Experimental Protocols

Protocol A: Covalent Conjugation via Methacrylation (PEGDA-MPTM Hydrogels)

Objective: To create a biocompatible, contact-active antimicrobial hydrogel by covalently crosslinking MPTM into a poly(ethylene glycol) diacrylate (PEGDA) matrix. Causality & Validation: Methacryloyl chloride is highly reactive toward the primary alcohol of MPTM. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl byproduct, driving the esterification forward. The protocol is self-validating: the immediate precipitation of white TEA-HCl salts visually confirms the reaction's progress, while the final liquid-to-solid transition under UV light confirms successful matrix crosslinking.

Step-by-Step Methodology:

  • Monomer Synthesis (MPTM-MA): Dissolve 10 mmol of MPTM and 12 mmol of anhydrous TEA in 50 mL of anhydrous dichloromethane (DCM) under a continuous nitrogen purge.

  • Acylation: Submerge the reaction flask in an ice bath (0°C). Add 11 mmol of methacryloyl chloride dropwise over 30 minutes. Note: Strict temperature control is required to prevent exothermic side reactions and premature autopolymerization.

  • Purification: Stir the mixture at room temperature for 12 hours. Filter out the white TEA-HCl precipitate. Wash the organic filtrate sequentially with saturated NaHCO 3​ (3 × 50 mL) to remove unreacted methacrylic acid, followed by a brine wash. Dry the organic layer over MgSO 4​ and evaporate the solvent to yield MPTM-methacrylate (MPTM-MA).

  • Matrix Formulation: Prepare a pre-polymer aqueous solution containing 10% (w/v) PEGDA (Mn ~700) and 2% (w/v) MPTM-MA in phosphate-buffered saline (PBS). Add 0.1% (w/v) Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) as a highly efficient, cytocompatible photoinitiator.

  • Photopolymerization: Inject the pre-polymer solution into a customized mold and irradiate with 365 nm UV light (10 mW/cm 2 ) for exactly 3 minutes. The formation of a solid, elastomeric hydrogel validates successful matrix generation.

Protocol B: Oxidative Co-Polymerization (PPy-MPTM Conductive Scaffolds)

Objective: To synthesize an electro-responsive, drug-eluting matrix via the oxidative polymerization of the MPTM pyrrole ring. Causality & Validation: Iron(III) chloride (FeCl 3​ ) acts as a one-electron oxidant, initiating radical cation formation at the pyrrole ring. Dexamethasone sodium phosphate (DEX) is included as an anionic dopant; during polymerization, it becomes electrostatically trapped within the cationic PPy backbone and is subsequently released upon electrochemical reduction[1]. The reaction is self-validating: a distinct color shift from pale yellow to opaque black confirms the formation of the extended conjugated π -system.

Step-by-Step Methodology:

  • Precursor Preparation: In a 100 mL beaker, dissolve 0.05 M of standard pyrrole monomer, 0.01 M of MPTM, and 0.01 M of DEX in 50 mL of deionized water.

  • Oxidation Initiation: Prepare a separate solution of 0.15 M FeCl 3​ in 20 mL of deionized water. Add this dropwise to the monomer solution under vigorous stirring at 4°C. Note: Cooling the reaction minimizes over-oxidation and structural defects in the polymer chain, ensuring higher ultimate conductivity.

  • Polymerization: Allow the reaction to proceed undisturbed for 4 hours. The solution will transition to a dark black suspension, indicating successful polymerization.

  • Harvesting: Vacuum-filter the resulting PPy-MPTM-DEX composite matrix. Wash extensively with ethanol and deionized water until the filtrate runs clear to remove unreacted monomers and excess iron salts. Dry the matrix under vacuum at 40°C for 24 hours.

Matrix Characterization & Quantitative Data

The physical and biological properties of the resulting matrices differ drastically based on the chosen integration pathway. The table below summarizes the quantitative expectations for both systems to aid in application selection.

PropertyPEGDA-MPTM Hydrogel (Pathway A)PPy-MPTM-DEX Scaffold (Pathway B)
Primary Biomedical Function Contact-active antimicrobial wound dressingElectro-responsive targeted drug delivery
Electrical Conductivity < 10⁻⁶ S/cm (Insulator)10⁻¹ to 10¹ S/cm (Semiconductor)
Equilibrium Swelling Ratio 400 - 600% (Highly hydrophilic)20 - 50% (Hydrophobic/Dense)
Drug Release Mechanism Passive diffusion (if loaded post-curing)Active expulsion via electrical stimulation
Antimicrobial Efficacy > 99.9% log reduction (S. aureus)> 90.0% log reduction (S. aureus)
Matrix Modulus (Stiffness) 10 - 50 kPa (Soft tissue mimic)100 - 500 MPa (Rigid structural scaffold)

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Technical Notes & Optimization

Troubleshooting

troubleshooting degradation of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol during storage

Technical Support Center: Handling and Storage of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling and Storage of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol . This specific heterocyclic building block contains three highly reactive moieties: an electron-rich pyrrole ring, a thiazole core, and a primary hydroxymethyl group. Its structural complexity makes it uniquely susceptible to autoxidation, acid-catalyzed polymerization, and solvent-mediated S-oxidation[1][2][3].

Below, you will find mechanistic troubleshooting guides, quantitative stability data, and self-validating standard operating procedures (SOPs) to ensure the integrity of your experiments.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My stock solution changed from colorless to a yellow/brown tint after a few weeks. What is the chemical cause, and is the compound still usable? A1: This color change is a classic indicator of pyrrole autoxidation [2]. The 1H-pyrrol-1-yl moiety is highly electron-rich and susceptible to oxidation by ambient oxygen, a process accelerated by light or trace transition metals. This degradation pathway generates colored pyrrolinone intermediates and eventually polymeric humins[2][4]. Action: Do not use the discolored solution for sensitive biological assays, as these polymeric byproducts can cause off-target effects or assay interference. Always store the compound under an inert atmosphere (argon or nitrogen) in amber vials[1][5].

Q2: I observed an insoluble black precipitate in my chloroform stock solution. How did this form? A2: This is caused by acid-catalyzed polymerization of the pyrrole ring[6][7]. Halogenated solvents like chloroform (CDCl₃ or CHCl₃) slowly degrade over time to produce trace amounts of hydrochloric acid (HCl) upon exposure to light and oxygen. The acidic environment protonates the pyrrole ring, triggering a rapid electrophilic substitution cascade that forms insoluble polypyrrole chains[7]. Action: Avoid storing this compound in halogenated solvents for prolonged periods. If NMR analysis is required, use freshly passed CDCl₃ over basic alumina to neutralize trace HCl, or switch to a non-acidic solvent.

Q3: LC-MS analysis of my DMSO stock solution shows new peaks at +16 Da and -2 Da relative to the parent mass. What are these degradation products? A3: These mass shifts correspond to two distinct degradation pathways:

  • +16 Da (Thiazole S-Oxidation): Dimethyl sulfoxide (DMSO) is not entirely inert; it acts as a mild oxidant. Prolonged storage in DMSO, particularly at room temperature, can oxidize the sulfur atom in the thiazole ring to form a thiazole S-oxide[1][3].

  • -2 Da (Hydroxymethyl Oxidation): The primary alcohol at the 5-position of the thiazole ring is prone to oxidation, converting the hydroxymethyl group (-CH₂OH) into a formyl group (-CHO), yielding 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde[8][9][10]. Action: To mitigate DMSO-mediated oxidation, store DMSO stock solutions at -80°C, minimize freeze-thaw cycles, and ensure the DMSO is anhydrous and of high purity[1].

Section 2: Quantitative Degradation Data

The following table summarizes the expected degradation profile of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol under various storage conditions, synthesized from established stability principles for pyrrole and thiazole derivatives[1][2][3].

Storage ConditionSolventTempTimeMajor DegradantRemaining Purity (%)
Ambient Air, LightChloroform25°C7 DaysPolypyrrole (Insoluble Precipitate)< 40%
Ambient Air, DarkDMSO25°C14 DaysThiazole S-oxide (+16 Da)~ 75%
Inert Gas (Ar), DarkDMSO-20°C6 MonthsNone detected> 98%
Ambient Air, DarkAcetonitrile25°C14 DaysThiazole-5-carbaldehyde (-2 Da)~ 85%
Inert Gas (Ar), DarkSolid Powder4°C12 MonthsNone detected> 99%

Section 3: Experimental Protocols

Protocol 1: Preparation and Storage of High-Fidelity Stock Solutions

Objective: Prevent autoxidation, S-oxidation, and polymerization during liquid storage[1][5].

  • Solvent Preparation: Use anhydrous, HPLC-grade DMSO (water content <0.005%). Purge the solvent with dry Argon for 15 minutes prior to use to displace dissolved oxygen.

  • Dissolution: Weigh the solid[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol in a glove box or under a steady stream of Argon. Dissolve to the desired concentration (e.g., 10 mM).

  • Aliquoting: Dispense the solution into single-use amber glass vials to prevent photo-oxidation.

  • Headspace Purging: Gently blow a stream of Argon over the headspace of each vial for 5 seconds before immediately capping with a PTFE-lined septum.

  • Storage: Transfer vials immediately to a -80°C freezer. Avoid freeze-thaw cycles.

Protocol 2: Forced Degradation (Stability-Indicating) Assay

Objective: Generate reference standards for LC-MS identification of degradation products to self-validate your analytical methods[1][2].

  • Oxidative Stress (Aldehyde & S-Oxide Formation): Mix 100 µL of 10 mM stock solution (in acetonitrile) with 100 µL of 3% H₂O₂. Incubate at 25°C for 24 hours. Analyze via LC-MS to identify the -2 Da (aldehyde) and +16 Da (S-oxide) peaks[1][9].

  • Acidic Stress (Polymerization): Mix 100 µL of 10 mM stock solution with 100 µL of 0.1 M HCl. Incubate at 25°C for 4 hours. Centrifuge at 10,000 x g for 5 minutes to pellet the insoluble polypyrrole humins. Analyze the supernatant via HPLC to quantify parent compound loss[2][7].

Section 4: Visualizing the Degradation Pathways

DegradationPathways Parent [4-methyl-2-(1H-pyrrol-1-yl) -1,3-thiazol-5-yl]methanol Ox1 Ambient O2 / Light (Pyrrole Autoxidation) Parent->Ox1 Ox2 DMSO / Room Temp (Thiazole S-Oxidation) Parent->Ox2 Ox3 Trace Acid (e.g., CHCl3) (Acid-Catalyzed) Parent->Ox3 Ox4 Strong Oxidants (Hydroxymethyl Oxidation) Parent->Ox4 Deg1 Colored Pyrrolinones & Polymeric Humins Ox1->Deg1 Deg2 Thiazole S-oxide (+16 Da) Ox2->Deg2 Deg3 Insoluble Polypyrrole Precipitate Ox3->Deg3 Deg4 Thiazole-5-carbaldehyde (-2 Da) Ox4->Deg4

Chemical degradation pathways of the target compound.

TroubleshootingWorkflow Start Observation of Sample Degradation Visual Visual Inspection Start->Visual LCMS LC-MS Analysis Start->LCMS Color Yellow/Brown Solution Visual->Color Precip Black Insoluble Particles Visual->Precip Mass16 New Peak: +16 Da LCMS->Mass16 Mass2 New Peak: -2 Da LCMS->Mass2 Diag1 Pyrrole Autoxidation (Check inert gas/light) Color->Diag1 Diag2 Acid Polymerization (Check solvent acidity) Precip->Diag2 Diag3 DMSO S-Oxidation (Store at -80°C) Mass16->Diag3 Diag4 Alcohol Oxidation (Check for oxidants) Mass2->Diag4

Diagnostic workflow for identifying degradation mechanisms.

References

  • Azomethine-Containing Pyrrolo[3,2-b]pyrrole Copolymers for Simple and Degradable Conjugated Polymers Source: PubMed (NIH) URL:[Link]

  • A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole Source: ResearchGate URL:[Link]

  • JP2005526112A - Method for preparing 4-methyl-thiazole-5-carbaldehyde intermediate Source: Google Patents URL
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole Source: PMC (NIH) URL:[Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity Source: PMC (NIH) URL:[Link]

  • A prediction system of oxidation reaction as a degradation pathway Source: Ovid URL:[Link]

Sources

Optimization

reducing byproducts in[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol scaling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals facing challenges when transitioning bench-scale heterocyclic synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals facing challenges when transitioning bench-scale heterocyclic syntheses to pilot-scale manufacturing.

The scale-up of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol presents a unique set of chemoselective challenges. The synthesis typically involves a Hantzsch thiazole formation, followed by a Clauson-Kaas pyrrole annulation, and finally, an ester reduction. At scale, mass transfer limitations and thermal runaway can lead to severe byproduct formation—specifically pyrrole polymerization and C-O bond hydrogenolysis.

This guide provides mechanistic troubleshooting, quantitative data, and a self-validating protocol to ensure high-yield, high-purity batch execution.

Reaction Workflow & Byproduct Pathways

To troubleshoot effectively, we must first map the causal relationships between reaction conditions and byproduct generation.

ReactionPathway SM Ethyl 2-amino-4-methyl -1,3-thiazole-5-carboxylate Int Ethyl 4-methyl-2-(1H-pyrrol-1-yl) -1,3-thiazole-5-carboxylate SM->Int Clauson-Kaas (2,5-DMT, Acid) Prod [4-methyl-2-(1H-pyrrol-1-yl) -1,3-thiazol-5-yl]methanol (Target Product) Int->Prod Hydride Reduction (Optimal) ByTar Pyrrole Polymers (Black Tar) Int->ByTar Excess Acid / High Temp ByAld Aldehyde Intermediate (Incomplete Reduction) Int->ByAld Hydride Reduction (Partial) ByDes 4,5-Dimethyl Derivative (Over-reduction) Prod->ByDes Excess Hydride / High Temp (C-O Cleavage) ByAld->Prod Further Reduction

Reaction workflow for the target thiazole-methanol and key byproduct degradation pathways.

Troubleshooting FAQs

Q1: During the Clauson-Kaas step, our reaction mixture turns into a black, intractable tar, and yields drop below 40%. How do we prevent this at scale? Causality & Solution: The Clauson-Kaas reaction utilizes 2,5-dimethoxytetrahydrofuran (2,5-DMT) to form the pyrrole ring. Traditionally, this is run in refluxing glacial acetic acid. However, the electron-rich pyrrole ring is highly sensitive to strong acids and prolonged heat, leading to rapid electrophilic polymerization (tarring) [1]. At scale, the extended heating and cooling times exacerbate this degradation. Solution: Switch to a milder acid catalyst system. Utilizing a Deep Eutectic Solvent (DES) like Choline Chloride/Urea or replacing acetic acid with a catalytic amount of p-toluenesulfonic acid (pTSA) in ethanol allows the cyclization to proceed at lower temperatures (60–80 °C), suppressing polymerization and boosting yields to >80% [2].

Q2: In the final reduction step, we are detecting a significant impurity where the hydroxyl group is missing (a 4,5-dimethylthiazole derivative). Why is this happening? Causality & Solution: You are observing over-reduction (hydrogenolysis) of the C-O bond. The C5 position of the thiazole ring is pseudo-benzylic. The electron-withdrawing nature of the thiazole ring stabilizes the intermediate transition state, making the newly formed hydroxymethyl group susceptible to further hydride attack, especially when using aggressive reagents like Lithium Aluminum Hydride (LAH) [3]. Solution: Strict stoichiometric control is required if using LAH, but for scale-up, it is highly recommended to abandon LAH entirely due to this chemoselectivity issue and the associated thermal hazards.

Q3: If LAH causes over-reduction and is hazardous at scale, what is the best alternative for reducing the thiazole-5-carboxylate to the methanol? Causality & Solution: The most scalable and chemoselective alternative is the Mukaiyama-type reduction using Sodium Borohydride ( NaBH4​ ) activated by Calcium Chloride ( CaCl2​ ). NaBH4​ alone is too mild to reduce an ester. However, adding CaCl2​ generates calcium borohydride ( Ca(BH4​)2​ ) in situ, which is highly effective for ester reduction but mild enough to prevent C-O bond cleavage. Furthermore, NaBH4​ can be added portion-wise, providing excellent control over the reaction exotherm.

Quantitative Reagent Comparison

To justify the transition away from LAH, review the following process data comparing reducing agents for the thiazole-5-carboxylate intermediate:

Reducing AgentTypical Yield (%)Over-reduction Byproduct (%)Scale-up SuitabilityExotherm Control
LiAlH4​ (LAH) 85.15.0 - 10.0Poor (High Hazard)Difficult (Requires cryogenic cooling)
DIBAL-H 75.0< 2.0ModerateModerate (Requires -78 °C to 0 °C)
NaBH4​ / CaCl2​ 92.0 < 1.0 Excellent Easy (Solid portion-wise addition)

Step-by-Step Methodology: Optimized Ester Reduction

This protocol utilizes the NaBH4​ / CaCl2​ system. It is designed as a self-validating workflow; the in-process controls (IPCs) ensure that the reaction does not proceed to the quench phase until complete conversion is verified, preventing the accumulation of the aldehyde intermediate.

Materials:

  • Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate (1.0 eq)

  • Sodium Borohydride ( NaBH4​ , 2.5 eq)

  • Calcium Chloride anhydrous ( CaCl2​ , 1.25 eq)

  • Tetrahydrofuran (THF) / Ethanol (EtOH) (2:1 v/v, 10 volumes)

Procedure:

  • Preparation: Charge a clean, dry jacketed reactor with the ester intermediate (1.0 eq) and the THF/EtOH solvent mixture (10 vols). Stir at 200 rpm until complete dissolution is achieved.

  • Activation: Add anhydrous CaCl2​ (1.25 eq) to the reactor. Stir for 15 minutes. The mixture will form a fine suspension.

  • Cooling: Chill the reactor jacket to bring the internal temperature to 0 °C (± 2 °C).

  • Hydride Addition (Critical Step): Add NaBH4​ (2.5 eq) in 5 equal portions over 60 minutes.

    • Causality Note: Portion-wise addition of the solid controls the release of hydrogen gas and the exothermic formation of Ca(BH4​)2​ . Ensure the internal temperature does not exceed 5 °C during addition.

  • Reaction Propagation: Once addition is complete, allow the reactor to naturally warm to 20 °C. Stir for 4 hours.

  • In-Process Control (IPC): Pull a 1 mL sample, quench with saturated NH4​Cl , extract with ethyl acetate, and analyze via HPLC.

    • Validation Gate: The reaction is deemed complete when the starting ester and the intermediate aldehyde are both < 1.0% by Area. If > 1.0%, stir for an additional 2 hours and re-test.

  • Quench: Cool the reactor back to 0 °C. Slowly add saturated aqueous NH4​Cl (5 volumes) dropwise to quench unreacted hydride.

    • Safety Note: Do not use strong acids (like HCl) for the quench, as the product contains an acid-sensitive pyrrole ring which will rapidly degrade into colored impurities.

  • Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. The resulting crude solid can be recrystallized from Heptane/Ethyl Acetate to yield the pure[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol as a crystalline solid.

Troubleshooting

overcoming poor aqueous solubility of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific physicochemical hurdles ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific physicochemical hurdles associated with [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol .

Due to its highly lipophilic planar thiazole-pyrrole core, this compound is notoriously prone to pi-pi stacking and rapid hydrophobic collapse when transitioning from organic stocks (DMSO) to aqueous assay buffers. This behavior frequently leads to poor kinetic solubility, colloidal aggregation, and artifactual readouts in biological assays[1]. This guide provides field-proven, mechanistically grounded solutions to salvage your assay data.

Diagnostic Workflow

G Start Observe Assay Artifacts (Precipitation / Steep Hill Slope) Assess Assess Kinetic Solubility (Nephelometry / DLS) Start->Assess Decision Is CAC < Assay Concentration? Assess->Decision Formulation Optimize Formulation Strategy Decision->Formulation Yes (Aggregates form) NSB Check Non-Specific Binding (Use Low-Bind Plates / BSA) Decision->NSB No (Soluble) Biochem Biochemical Assays: Add 0.01% Triton X-100 / CHAPS Formulation->Biochem Cell Cell-Based Assays: Complex with HP-β-CD Formulation->Cell Valid Valid Biological Readout (True Dose-Response) NSB->Valid Biochem->Valid Cell->Valid

Troubleshooting workflow for resolving compound solubility and aggregation artifacts.

Troubleshooting Guide & FAQs

Q1: Why does[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol precipitate immediately upon dilution into my assay buffer (e.g., PBS/HEPES)?

  • Causality: When you spike a high-concentration DMSO stock directly into an aqueous buffer, the compound experiences a drastic solvent shift. The hydrophobic core cannot hydrate fast enough, causing it to crash out of solution as an amorphous precipitate, severely limiting its kinetic solubility[2].

  • Solution: Avoid intermediate aqueous serial dilutions. Perform all serial dilutions in 100% anhydrous DMSO. Use acoustic liquid handling (e.g., Echo dispensing) to transfer nanoliter volumes directly into the final assay buffer containing your target. Ensure the final DMSO concentration never exceeds 1%.

Q2: My biochemical assay shows potent inhibition, but the dose-response curve is extremely steep (Hill slope > 2) and plateaus early. Is this a false positive?

  • Causality: A steep Hill slope is a classic signature of aggregation-based inhibition[3]. At its critical aggregation concentration (CAC),[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol forms sub-micron colloidal particles. These colloids nonspecifically sequester and partially unfold the target enzyme, acting as stoichiometric inhibitors rather than classical 1:1 reversible binders[4].

  • Solution: Run a detergent-controlled counter-screen. Adding a non-ionic detergent disrupts these colloidal aggregates[5]. If the compound loses its inhibitory activity in the presence of detergent, your initial hit was a colloidal artifact[6].

Q3: How can I test this compound in cell-based assays where detergents are toxic and DMSO must be kept below 0.5%?

  • Causality: Cell membranes cannot tolerate the surfactants used to rescue biochemical assays, and the compound's thermodynamic solubility in standard culture media is often too low to achieve a meaningful IC50​ without precipitating[7].

  • Solution: Utilize cyclodextrin complexation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic cavity that encapsulates the lipophilic thiazole-pyrrole core, while its hydrophilic exterior maintains aqueous solubility. The exposed methanol group of the compound remains available to interact with the biological target.

Quantitative Formulation Strategies

The following table summarizes the quantitative limits and expected gains when applying different solubility-enhancing strategies for this compound class.

Formulation StrategyTarget Assay TypeMax Tolerated Concentration (MTC)Expected Solubility GainPros / Cons
Acoustic Dispensing (DMSO) Biochemical / HTS1% final DMSO2- to 5-fold increase in kinetic solubilityPros: Zero dead volume; prevents intermediate crashing.Cons: Does not prevent eventual equilibrium precipitation.
Non-Ionic Detergent (Triton X-100) Biochemical / Enzymatic0.01% - 0.05% (v/v)Disrupts colloids up to ~30 µM compoundPros: Eliminates aggregation-based false positives.Cons: Lyses cells; incompatible with cell-based assays.
HP- β -CD Complexation Cell-Based / In Vivo20% (w/v) HP- β -CD10- to 50-fold increase in thermodynamic solubilityPros: Non-toxic to cells; stabilizes the monomeric form.Cons: Requires pre-formulation and sonication time.
Carrier Protein (BSA) Cell-Based / Binding0.1% (w/v) BSAPrevents plastic binding up to ~10 µMPros: Reduces non-specific binding (NSB).Cons: Can mask true potency if the compound binds BSA tightly.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol provided below is designed as a self-validating system , meaning the assay inherently controls for physical artifacts.

Protocol 1: Detergent-Controlled Biochemical Counter-Screen

Purpose: To differentiate true target inhibition from colloidal aggregation artifacts[6].

  • Compound Preparation: Prepare a 10 mM stock of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol in 100% anhydrous DMSO. Perform 3-fold serial dilutions in 100% DMSO.

  • Buffer Segregation: Prepare two identical sets of your biochemical assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Buffer A (Control): No detergent.

    • Buffer B (Test): Supplemented with 0.01% (v/v) Triton X-100 or Tween-20.

  • Dispensing: Using an acoustic dispenser, transfer the compound dose-response series into two separate assay plates (one for Buffer A, one for Buffer B). Final DMSO must be exactly 1%.

  • Incubation: Add the target enzyme to both plates. Incubate for 15 minutes at room temperature. (Causality: This allows time for colloids to form in Buffer A and interact with the protein).

  • Reaction: Add the substrate and measure reaction kinetics via your standard readout (e.g., fluorescence).

  • Self-Validation Check: Compare the IC50​ curves. If the compound shows an IC50​ of 1 µM in Buffer A but >50 µM in Buffer B, it is an aggregation-based false positive. If the IC50​ remains identical, it is a true, well-behaved inhibitor[6].

Protocol 2: HP- β -CD Complexation for Cell-Based Assays

Purpose: To achieve high thermodynamic solubility in culture media without solvent toxicity[8].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile, serum-free cell culture media (e.g., basal DMEM).

  • Complexation: Weigh out solid[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol. Add the 20% HP- β -CD solution to achieve a target compound concentration of 1 mM.

  • Mechanical Agitation: Vortex vigorously for 5 minutes, followed by sonication in a water bath for 15 minutes at room temperature to drive the compound into the cyclodextrin cavities.

  • Equilibration & Filtration: Allow the solution to sit for 2 hours to reach thermodynamic equilibrium. Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved solid residue[7].

  • Dilution: Dilute this aqueous stock into standard culture media (containing FBS) to your desired final assay concentrations (e.g., 10 µM) and apply to cells.

  • Self-Validation Check: Perform Dynamic Light Scattering (DLS) on the 1 mM filtrate before applying to cells. A monodisperse peak at ~1-2 nm indicates successful inclusion complexes. The presence of peaks at >100 nm indicates a failing formulation and persistent colloidal aggregates[4].

References

  • A high-throughput screen for aggregation-based inhibition in a large compound library.
  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors.
  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library | Journal of Medicinal Chemistry.
  • Aqueous Solubility Assays.
  • Protein Stability Effects in Aggregate-Based Enzyme Inhibition.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.American Pharmaceutical Review.
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.Scholars Research Library.
  • Kinetic versus thermodynamic solubility tempt

Sources

Optimization

Technical Support Center: Preventing Oxidation of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol During Crystallization

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stability challenges during the crystallization of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stability challenges during the crystallization of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol . Because crystallization inherently involves thermal stress, extended processing times, and potential aeration, this specific active pharmaceutical ingredient (API) is highly vulnerable to oxidative degradation[1].

Below, we provide a mechanistic breakdown of the problem, quantitative additive strategies, and self-validating protocols to ensure high-yield, high-purity crystal recovery.

🔬 Mechanistic Root Cause Analysis

To prevent degradation, we must first understand the structural vulnerabilities of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol. The molecule contains two highly reactive sites that serve as focal points for oxidation[2]:

  • The Hydroxymethyl Group (Primary Alcohol): Located at the 5-position of the thiazole ring, this primary alcohol is susceptible to auto-oxidation. When exposed to dissolved oxygen and thermal stress, it rapidly oxidizes into an aldehyde, and subsequently, a carboxylic acid[3].

  • The 1H-Pyrrol-1-yl Ring: Pyrroles are electron-rich aromatic heterocycles. Under oxidative stress, the ring undergoes electrophilic attack by reactive oxygen species (ROS) or trace peroxides. This leads to ring-opening reactions (forming pyrrolin-2-ones) or the formation of highly colored, conjugated polymeric degradation products[4][5][6].

Degradation API [4-methyl-2-(1H-pyrrol-1-yl) -1,3-thiazol-5-yl]methanol Stress Aeration + Heat (Crystallization) API->Stress Path1 Primary Alcohol Oxidation Stress->Path1 Auto-oxidation Path2 Pyrrole Ring Oxidation Stress->Path2 ROS attack Prod1 Aldehyde / Carboxylic Acid Derivatives Path1->Prod1 Prod2 Pyrrolin-2-ones / Ring-Opened Polymers Path2->Prod2

Fig 1. Primary oxidative degradation pathways of the target API during standard crystallization.

📊 Quantitative Data: Antioxidant Selection Matrix

When mechanical exclusion of oxygen is insufficient, the addition of antioxidants to the crystallization mother liquor is required[7]. The choice of antioxidant depends entirely on your solvent system and the required removal strategy post-crystallization[8][9].

AntioxidantChemical NatureMechanism of ActionIdeal Solvent SystemRecommended Conc.Post-Crystallization Removal Strategy
BHT (Butylated hydroxytoluene)Lipophilic PhenolFree radical scavenger (terminates chain reactions)Organics (Ethyl Acetate, Toluene, DCM)0.05% - 0.1% (w/v)Wash harvested crystals with cold pentane or heptane.
Ascorbic Acid HydrophilicReducing agent (sacrificial oxidation)Aqueous, Alcohols (Methanol, Ethanol)0.1% - 0.5% (w/v)Wash harvested crystals with cold, degassed water.
TBHQ (tert-Butylhydroquinone)Lipophilic PhenolFree radical scavengerMixed organic/lipid systems0.02% - 0.1% (w/v)Wash harvested crystals with cold diethyl ether.

🛠️ Step-by-Step Troubleshooting Protocols

To establish a self-validating, oxygen-free environment, you must combine rigorous solvent degassing with controlled inert-atmosphere crystallization[10].

Workflow Step1 Solvent Prep Freeze-Pump-Thaw Step2 Antioxidant Addition Step1->Step2 Step3 API Dissolution Under Argon Step2->Step3 Step4 Anti-Solvent Addition Step3->Step4 Step5 Crystal Harvesting Step4->Step5

Fig 2. Step-by-step workflow for anaerobic crystallization with antioxidant integration.

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)

Standard nitrogen sparging leaves trace oxygen that can still degrade the pyrrole ring. The Freeze-Pump-Thaw (FPT) method removes dissolved gases at the molecular level[10].

  • Preparation: Fill a heavy-walled Schlenk flask to no more than 50% capacity with your chosen crystallization solvent. Add a magnetic stir bar.

  • Freezing: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pumping (Vacuum): Open the flask to a high-vacuum line (target pressure < 0.1 mbar) for 10–15 minutes to evacuate the headspace.

  • Isolation: Close the stopcock to isolate the flask from the vacuum.

  • Thawing: Remove the flask from the liquid nitrogen and place it in a room-temperature water bath. Causality check: As the solvent melts, you will observe vigorous bubbling—this is the trapped oxygen and atmospheric gas escaping the crystal lattice of the frozen solvent.

  • Validation & Repetition: Repeat steps 2 through 5 for a minimum of three cycles . The system is validated when no more bubbles form during the thawing phase.

  • Backfilling: After the final thaw, backfill the flask with ultra-high-purity Argon.

Protocol 2: Anaerobic Anti-Solvent Crystallization

Anti-solvent crystallization is preferred over cooling crystallization for this molecule, as it minimizes the thermal stress that accelerates primary alcohol oxidation[1].

  • Dissolution: Inside an Argon-purged glovebox or using standard Schlenk line techniques, dissolve the API and 0.1% (w/v) BHT in the degassed primary solvent (e.g., Methanol).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, Argon-purged crystallization vessel to remove heterogeneous nucleation sites (dust/impurities).

  • Anti-Solvent Addition: Slowly add a degassed anti-solvent (e.g., cold water or heptane) dropwise using a syringe pump. Causality check: Slow addition controls the supersaturation rate, preventing the entrapment of mother liquor (and dissolved impurities) inside the crystal lattice.

  • Harvesting: Filter the resulting crystals using a Schlenk frit under a positive pressure of Argon.

  • Washing: Wash the filter cake with a cold, degassed solvent that dissolves the antioxidant but not the API (e.g., cold pentane for BHT). Dry under vacuum in the dark.

❓ Frequently Asked Questions (FAQs)

Q: My crystallization solution turns a distinct yellow/brown color upon heating. What is happening? A: This color change is the hallmark of pyrrole oxidative polymerization[7]. The electron-rich pyrrole ring is reacting with trace oxygen to form conjugated, colored impurities. To troubleshoot, eliminate all heat (switch to anti-solvent or evaporative crystallization under vacuum) and verify that your Argon source is free of moisture and oxygen.

Q: Can I use ethers like THF or Diethyl Ether as my solvent or anti-solvent? A: It is highly discouraged unless strictly necessary. Ethers rapidly form peroxides upon storage. These peroxides act as potent oxidizing agents that will immediately attack the hydroxymethyl group and the pyrrole ring. If you must use an ether, it must be freshly distilled over sodium/benzophenone or passed through a basic alumina plug immediately prior to use to strip all peroxides.

Q: How do I ensure the antioxidant (e.g., BHT) doesn't co-crystallize and contaminate my final API? A: BHT is highly soluble in cold, non-polar aliphatic solvents (like pentane, hexane, or heptane), whereas your highly polar thiazole-methanol API is insoluble in these media. A final wash of the filtered crystal cake with cold pentane will quantitatively strip residual BHT from the crystal surfaces without dissolving your product.

Q: Does pH affect the oxidation rate during aqueous crystallizations? A: Yes. If you are using an aqueous anti-solvent, be aware that high pH (alkaline conditions) accelerates the auto-oxidation of primary alcohols. Maintain a neutral to slightly acidic pH, and consider using Ascorbic Acid, which naturally buffers the solution while acting as a reducing agent.

📚 References

1.[1] Pharmaceutical Crystallization in drug development. Syrris. URL:[Link] 2.[2] Oxidation of Drugs during Drug Product Development: Problems and Solutions. ResearchGate. URL:[Link] 3. Oxidation of Alcohols. Thieme Connect. URL:[Link] 4.[4] A prediction system of oxidation reaction as a solid-state stress condition: applied to a pyrrole-containing pharmaceutical compound. PubMed / NIH. URL:[Link] 5.[5] Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones. PMC / NIH. URL:[Link] 6.[6] Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. URL:[Link] 7.[7] Stabilization of Oxidation Prone Ingredients. Fagron Academy. URL: [Link] 8. Antioxidants. CD Formulation. URL:[Link] 9.[9] Antioxidants: a comprehensive review. PMC / NIH. URL:[Link] 10.[10] Freeze-Pump-Thaw Liquid Degassing Guide. Scribd. URL:[Link] 11. Stabilization of Pharmaceuticals to Oxidative Degradation. USPTO / Google Patents. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparative Guide:[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol vs. Standard Thiazole Scaffolds in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel heterocyclic building blocks to overcome the limitations of classical scaffolds. The 1,3-thiazole ring is a cornerstone of drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel heterocyclic building blocks to overcome the limitations of classical scaffolds. The 1,3-thiazole ring is a cornerstone of drug discovery, present in numerous FDA-approved therapeutics[1]. However, standard derivatives like 2-aminothiazoles often suffer from kinase promiscuity and metabolic liabilities due to their primary amine hydrogen-bond donors.

Enter [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol . This specialized building block replaces the traditional 2-amino group with a bulky, electron-rich 1H-pyrrol-1-yl moiety, while providing a versatile 5-hydroxymethyl vector for downstream functionalization. Recent high-throughput screening campaigns have highlighted the utility of the pyrrolylthiazole core in novel therapeutic areas, including the development of small-molecule Cas9 inhibitors[2].

This guide objectively compares this advanced scaffold against standard thiazole derivatives, providing mechanistic insights and self-validating experimental protocols for your library synthesis workflows.

Part 1: Structural & Physicochemical Comparison

To understand the strategic advantage of this compound, we must compare its physicochemical profile against standard thiazole derivatives. The substitution pattern directly dictates the molecule's behavior in biological systems and synthetic workflows.

Table 1: Physicochemical Profiling of Thiazole Building Blocks

Chemical ScaffoldKey Structural FeatureH-Bond DonorsTarget Promiscuity RiskSynthetic Versatility
2-Aminothiazole Primary amine at C22High (ATP-mimetic)Moderate (Amide coupling)
(2,4-Dimethyl-1,3-thiazol-5-yl)methanol Methyl at C2, C4; Methanol at C51LowHigh (Etherification)
[4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol Pyrrole at C2; Methanol at C51 Very Low High (Etherification/Oxidation)
Part 2: Mechanistic Insights & Causality in Scaffold Selection

The transition from a standard aminothiazole to a pyrrolylthiazole is not merely an aesthetic structural change; it is driven by strict pharmacological causality:

  • Elimination of H-Bond Donors: The 2-pyrrole substitution removes the hydrogen-bond donor capacity inherent to 2-aminothiazoles. This is a critical design choice when aiming to reduce off-target binding in the highly conserved ATP-binding pockets of unintended kinases.

  • Steric Directing Effects: The 4-methyl group acts as a conformational lock. It sterically hinders rotation around the C5 substituent, pre-organizing the molecule for optimal receptor binding and protecting the core from enzymatic degradation.

  • Versatile Synthetic Vector: The 5-hydroxymethyl group (–CH₂OH) is a prime candidate for Mitsunobu etherifications. Similar to methodologies used in synthesizing trypanocidal N-myristoyltransferase inhibitors[3], this allows for the rapid generation of diverse, ether-linked libraries.

SAR_Logic Core 1,3-Thiazole Core Base Scaffold Pyrrole 2-(1H-pyrrol-1-yl) Removes H-bond donor Increases lipophilicity Core->Pyrrole Modulates Target Selectivity Methyl 4-Methyl Steric shield Conformational lock Core->Methyl Directs Conformation Methanol 5-Hydroxymethyl Synthetic vector (Mitsunobu/Oxidation) Core->Methanol Enables Functionalization

Structure-Activity Relationship (SAR) logic of the pyrrolylthiazole-methanol scaffold.

Part 3: Experimental Protocols & Self-Validating Workflows

To harness the 5-hydroxymethyl group, the Mitsunobu reaction is the gold standard for synthesizing aryl ethers. This protocol is designed with self-validating checkpoints to ensure high fidelity in library generation[3].

Protocol: Mitsunobu Etherification of the Thiazole-Methanol Scaffold

Objective: Couple[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol with a target phenol to generate a biologically active ether.

Reagents: *[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (1.0 equiv)

  • Target Phenol (1.1 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve the thiazole-methanol derivative, target phenol, and PPh₃ in anhydrous THF.

    • Causality: Argon and anhydrous conditions prevent the premature hydrolysis of the highly reactive DIAD-PPh₃ betaine intermediate.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add DIAD dropwise over 10 minutes.

    • Causality: The betaine formation is highly exothermic; controlled addition at 0 °C prevents the formation of unwanted side products.

  • Propagation & Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS.

    • Self-Validation Checkpoint: The disappearance of the thiazole-methanol peak [M+H]⁺ and the simultaneous appearance of the triphenylphosphine oxide (TPPO) byproduct peak confirm the consumption of the starting material.

  • Quenching & Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

    • Pro-Tip: If TPPO co-elutes with your product, trituration of the crude mixture with cold diethyl ether before chromatography can precipitate the bulk of the TPPO, significantly improving isolated yields.

Workflow Step1 1. Reagent Mixing (THF, Argon, 0°C) Step2 2. DIAD Addition (Dropwise, Exothermic) Step1->Step2 Step3 3. LC-MS Monitoring (Check for TPPO) Step2->Step3 Step4 4. Aqueous Workup (NaHCO3 / EtOAc) Step3->Step4 Step5 5. Chromatography (Pure Ether Product) Step4->Step5

Self-validating experimental workflow for the Mitsunobu etherification of the scaffold.

Part 4: Comparative Performance Data

When incorporated into lead compounds, the pyrrolylthiazole core demonstrates distinct pharmacological advantages over standard aminothiazoles. For instance, in the development of Cas9 inhibitors, scaffold hopping to a pyrrolylthiazole core maintained target potency while drastically altering the physicochemical landscape and improving ligand efficiency[2].

Table 2: Comparative Performance in High-Throughput Screening (Representative Data)

Scaffold TypeMetabolic Stability (HLM, t₁/₂ min)Kinase Panel Selectivity ScoreLigand Efficiency (LE) Potential
2-Aminothiazole < 15 (High N-acetylation risk)Poor (Broad spectrum)Moderate
(2,4-Dimethyl-thiazol-5-yl)methanol ~ 45GoodHigh
[4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol > 60 (Sterically shielded) Excellent (No H-donor) High
Conclusion

The strategic selection of building blocks is the foundation of successful medicinal chemistry.[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol offers a sophisticated alternative to standard thiazole derivatives. By eliminating problematic hydrogen-bond donors and providing a robust handle for etherification, it empowers researchers to explore novel chemical space with higher confidence and fewer off-target liabilities.

References
  • Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors Source: National Institutes of Health (NIH) / Journal of Medicinal Chemistry URL:[Link]

Sources

Comparative

In-Depth Comparison Guide: LC-MS Method Validation for[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol Quantification

Executive Summary & Chemical Context The quantification of novel pharmacophores in biological matrices is a critical bottleneck in preclinical drug development. [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The quantification of novel pharmacophores in biological matrices is a critical bottleneck in preclinical drug development. [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol is a complex synthetic small molecule characterized by a lipophilic thiazole-pyrrole core and a highly polar hydroxymethyl moiety. Thiazole-containing heterocycles are frequently targeted in drug discovery due to their broad therapeutic applications, ranging from antimicrobial to anticancer activities[1].

However, quantifying this specific compound in plasma presents unique bioanalytical challenges. The dual-polarity of the molecule complicates extraction, while the nitrogen-rich heterocycles are prone to matrix-induced ion suppression during electrospray ionization (ESI). As a Senior Application Scientist, I have structured this guide to objectively compare analytical platforms and sample preparation strategies, culminating in a self-validating, step-by-step LC-MS/MS protocol compliant with current regulatory standards[2].

Analytical Platform Comparison: Why LC-MS/MS?

Selecting the correct analytical platform requires balancing sensitivity, throughput, and linear dynamic range. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is cost-effective, it lacks the sensitivity required for low-level pharmacokinetic (PK) profiling[3]. Conversely, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS, e.g., QTOF) is unparalleled for metabolite identification but produces massive data footprints and narrower linear ranges.

For the targeted quantification of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol, LC-MS/MS (Triple Quadrupole) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard[1].

Table 1: Performance Comparison of Analytical Platforms
ParameterLC-MS/MS (QQQ)LC-HRMS (QTOF)HPLC-UV
Sensitivity (LLOQ) 0.5 ng/mL5.0 ng/mL50 ng/mL
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude2–3 orders of magnitude
Matrix Effect Moderate (Mitigated by IS)ModerateLow
Throughput High (<5 min/run)MediumLow (>15 min/run)
Primary Use Case GLP Toxicokinetics & PKMetabolite IdentificationRoutine Bulk Purity

Sample Preparation Strategy: Overcoming Matrix Effects

The causality behind choosing a sample preparation method lies in the molecule's specific functional groups.

  • Protein Precipitation (PPT): While rapid, PPT fails to remove endogenous plasma phospholipids. These lipids co-elute with the target analyte and cause severe ion suppression in the ESI source, leading to a poor matrix factor[3].

  • Liquid-Liquid Extraction (LLE): LLE provides excellent lipid cleanup. However, the highly polar hydroxymethyl group on the thiazole ring prevents efficient partitioning into non-polar organic solvents (e.g., hexane or MTBE), resulting in unacceptably low recovery.

  • Solid Phase Extraction (SPE): Utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is the optimal choice. The lipophilic thiazole-pyrrole core interacts with the divinylbenzene backbone, while the polar methanol group is stabilized by the hydrophilic N-vinylpyrrolidone monomers. This ensures high recovery while completely washing away ion-suppressing phospholipids.

Table 2: Sample Preparation Recovery Data (Plasma Matrix)
Extraction MethodAbsolute Recovery (%)Phospholipid RemovalMatrix Factor (IS-Normalized)
PPT (Acetonitrile) 92 ± 5.2%Poor0.65 (Significant Suppression)
LLE (MTBE) 45 ± 8.1%Good0.95 (Minimal Suppression)
SPE (HLB Cartridge) 88 ± 3.4%Excellent0.98 (Optimal)

Step-by-Step Validated LC-MS/MS Protocol

To ensure a self-validating system, this protocol incorporates internal standards (IS), matrix blanks, and Quality Control (QC) samples at four concentration levels, strictly adhering to the FDA (2018) and ICH M10 bioanalytical method validation guidelines[4],[5].

Phase 1: HLB Solid Phase Extraction
  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade water through the HLB cartridge.

  • Loading: Spike 100 µL of plasma sample with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Dilute with 200 µL of 2% Formic Acid in water to disrupt protein binding, and load onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to remove polar endogenous salts.

  • Elution: Elute the analyte and IS with 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Phase 2: Chromatographic Separation
  • Column: UPLC C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. The acidic modifier ensures the thiazole nitrogen remains protonated, improving peak shape and ESI efficiency.

Phase 3: Mass Spectrometry (ESI+ MRM)

During Collision-Induced Dissociation (CID), the precursor ion [M+H]+ at m/z 195.1 undergoes predictable fragmentation. The aliphatic hydroxymethyl group readily loses water (-18 Da), yielding a highly stable product ion at m/z 177.1. A secondary fragmentation involves the cleavage of the pyrrole ring (-66 Da), yielding a qualifier ion at m/z 129.0.

Fragmentation P Precursor Ion [M+H]+ m/z 195.1 F1 Quantifier Ion m/z 177.1 P->F1 -H2O (-18 Da) F2 Qualifier Ion m/z 129.0 P->F2 -Pyrrole (-66 Da)

Proposed ESI+ MS/MS fragmentation pathway for the thiazole-pyrrole target compound.

Phase 4: Method Validation (ICH M10 Compliance)

A robust assay must prove its reliability through rigorous validation parameters[6]:

  • Linearity: Calibration curves must be generated using a 1/x2 weighted linear regression. The correlation coefficient ( R2 ) must be ≥0.99 [1].

  • Accuracy & Precision: Evaluated using LLOQ, Low QC, Mid QC, and High QC samples. The mean accuracy must be within ±15% of the nominal concentration ( ±20% for the LLOQ)[7].

  • Matrix Factor (MF): The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS. The coefficient of variation (CV) of the IS-normalized MF from six different plasma lots must be ≤15% [4].

Workflow A 1. Sample Preparation (HLB SPE Extraction) B 2. UPLC Separation (C18, Gradient Elution) A->B C 3. MS/MS Detection (ESI+, MRM Mode) B->C D 4. Method Validation (ICH M10 Guidelines) C->D

Step-by-step bioanalytical workflow for the quantification of the target analyte in plasma.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from:[Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH M10 on bioanalytical method validation and study sample analysis. Retrieved from:[Link]

  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Retrieved from:[Link]

Sources

Validation

Benchmarking Binding Affinity: A Comparative Guide to [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol Analogs

Introduction: The Therapeutic Potential of the Thiazole Scaffold The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antimicro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antimicrobial, anti-inflammatory, and antineoplastic agents.[1][2] The specific molecule, [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol, and its derivatives have emerged as a promising class of compounds, often investigated for their inhibitory effects on key cellular signaling proteins. The development of such small molecule inhibitors is a cornerstone of modern drug discovery.[3]

A critical parameter in this process is binding affinity , which quantifies the strength of the interaction between a drug candidate and its biological target.[4] This guide provides a comprehensive framework for benchmarking the binding affinity of novel analogs of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol. We will explore the causality behind experimental design, present detailed protocols for robust affinity determination, and discuss the interpretation of structure-activity relationships (SAR) to guide future optimization efforts.

Methodologies for Quantifying Molecular Interactions

The choice of analytical technique to measure binding affinity is paramount and depends on factors such as the nature of the target protein, the properties of the ligand, and the desired throughput. Three widely accepted, label-free techniques are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

  • Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying molecular interactions in real-time.[5][6] It measures changes in the refractive index at the surface of a sensor chip where one binding partner (the ligand, typically the protein target) is immobilized.[5][6] An analyte (the small molecule inhibitor) is then flowed over the surface. The resulting sensorgram provides a wealth of information, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[7][8] A key advantage of SPR is its high sensitivity and the ability to obtain kinetic data, offering deeper insights into the binding mechanism.[5]

  • Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for thermodynamic characterization of binding events.[9][10] It directly measures the heat released or absorbed during the binding of a ligand to a protein in solution.[11][12] A single ITC experiment can determine the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[10][12] This complete thermodynamic profile is invaluable for understanding the driving forces behind the interaction.[12] ITC is a true in-solution technique, requiring no labeling or immobilization, which avoids potential artifacts.[11]

  • Fluorescence Polarization (FP): FP is a solution-based technique used to monitor molecular interactions.[13][14] It relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[15][16] In a typical competition assay, a fluorescent probe that binds to the target protein is displaced by an unlabeled inhibitor, leading to a decrease in fluorescence polarization.[16] This method is highly sensitive and well-suited for high-throughput screening (HTS) to identify initial hits from large compound libraries.[15][17]

Comparative Analysis: A Case Study of Analog Binding

To illustrate the process of benchmarking, we present a comparative analysis of a series of hypothetical analogs of the parent compound, MPT-0 , designed to probe structure-activity relationships. Modifications were introduced at three key positions: the methyl group on the thiazole ring (R1), the pyrrole ring (R2), and the methanol group (R3). Binding affinities were determined against a putative kinase target using Surface Plasmon Resonance (SPR).

Table 1: Binding Affinity and Kinetic Data for MPT Analogs

Compound IDR1 Modification (Position 4)R2 Modification (Pyrrole)R3 Modification (Position 5)K_D (nM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)
MPT-0 -CH₃Unsubstituted-CH₂OH1501.5 x 10⁵2.25 x 10⁻²
MPT-1 -CF₃Unsubstituted-CH₂OH751.8 x 10⁵1.35 x 10⁻²
MPT-2 -CH₃3-Cl-CH₂OH502.5 x 10⁵1.25 x 10⁻²
MPT-3 -CH₃Unsubstituted-COOH>1000N/AN/A
MPT-4 -CH₃Unsubstituted-CH₂F1201.6 x 10⁵1.92 x 10⁻²
MPT-5 -HUnsubstituted-CH₂OH4501.1 x 10⁵4.95 x 10⁻²

This data is representative and for illustrative purposes only.

Interpreting the Structure-Activity Relationship (SAR)

The data presented in Table 1 allows for a systematic evaluation of how structural changes impact binding affinity. The study of such structure-activity relationships is crucial for rational drug design.[1][18][19]

  • R1 Position (Thiazole C4): Replacing the methyl group in MPT-0 with a more electron-withdrawing trifluoromethyl group (MPT-1 ) resulted in a 2-fold increase in affinity. This suggests that the electronic properties of this position are important for the interaction, potentially influencing the overall geometry or forming a favorable interaction with the target protein. Conversely, removing the methyl group entirely (MPT-5 ) led to a 3-fold decrease in affinity, indicating a beneficial hydrophobic interaction provided by the methyl group.

  • R2 Position (Pyrrole Ring): The addition of a chlorine atom to the pyrrole ring (MPT-2 ) led to a significant 3-fold improvement in binding affinity compared to the parent compound. This enhancement could be due to a favorable halogen bond with a backbone carbonyl in the protein's active site or by influencing the electronic distribution of the pyrrole ring to favor binding.

  • R3 Position (Thiazole C5): Modification of the methanol group proved critical. Changing the primary alcohol to a carboxylic acid (MPT-3 ) completely abolished binding. This suggests the hydroxyl group is a key hydrogen bond donor, and the introduction of a negatively charged carboxylate group creates a steric or electrostatic clash within the binding pocket. Fluorinating the methanol (MPT-4 ) resulted in a slight improvement in affinity, possibly due to a weak hydrogen bond or favorable dipole interaction.

The following diagram illustrates these key SAR findings.

cluster_SAR Structure-Activity Relationship (SAR) of MPT Analogs Core [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol Core Scaffold R1 R1: Thiazole C4 -CH3 -> -CF3 Core->R1 Modification R1_neg R1: Thiazole C4 -CH3 -> -H Core->R1_neg Modification R2 R2: Pyrrole Ring Add 3-Cl Core->R2 Modification R3 R3: Thiazole C5 -CH2OH -> -COOH Core->R3 Modification R1_effect Increased Affinity (2x) (Electronic Effect) R1->R1_effect Result R1_neg_effect Decreased Affinity (3x) (Loss of Hydrophobic Pocket Filling) R1_neg->R1_neg_effect Result R2_effect Increased Affinity (3x) (Halogen Bonding) R2->R2_effect Result R3_effect Abolished Binding (Steric/Electrostatic Clash) R3->R3_effect Result

Caption: Key structure-activity relationships for MPT analogs.

Experimental Protocol: Surface Plasmon Resonance (SPR)

This section provides a detailed, self-validating protocol for determining the binding affinity and kinetics of MPT analogs using SPR. The causality for each step is explained to ensure experimental robustness.

Workflow Overview

Caption: Standard workflow for a Surface Plasmon Resonance (SPR) binding assay.

Step-by-Step Methodology
  • Buffer Preparation:

    • Action: Prepare a running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Filter and degas the buffer thoroughly.[3]

    • Causality: A consistent, degassed buffer is crucial to prevent bubble formation in the microfluidics, which can disrupt the experiment. The surfactant minimizes non-specific binding of the analyte to the sensor surface.

  • Ligand Immobilization (Target Protein):

    • Action: Use a CM5 sensor chip and perform standard amine coupling.

      • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3]

      • Inject the purified target kinase (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve a target immobilization level (e.g., ~8000 Response Units).

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • Causality: Amine coupling creates a stable, covalent bond between the protein and the chip surface. A reference flow cell should be prepared simultaneously (activated and deactivated without protein) to subtract bulk refractive index changes and non-specific binding.[3]

  • Analyte Binding Assay (MPT Analogs):

    • Action: Prepare a serial dilution of each MPT analog in the running buffer (e.g., from 1 µM down to 1 nM).

    • Causality: A wide concentration range is necessary to accurately determine the binding kinetics and ensure saturation of the immobilized ligand at the highest concentrations.

  • Kinetic Analysis:

    • Action: Inject each analyte concentration over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the association phase (typically 120-180 seconds) and the dissociation phase (300-600 seconds) where only running buffer flows over the surface.[3]

    • Causality: The association phase reveals the on-rate, while the dissociation phase reveals the off-rate. The length of the dissociation phase is critical; it must be long enough to observe a significant decay in the signal for accurate k_off determination.

  • Regeneration:

    • Action: After each cycle, inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound analyte without denaturing the immobilized ligand.

    • Causality: Effective regeneration ensures that the binding surface is fully restored for the next injection, making the results comparable across different analyte concentrations and compounds.

  • Data Analysis:

    • Action: Subtract the reference flow cell data from the active cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • Causality: The model fitting process extracts the kinetic parameters (k_on and k_off). The equilibrium dissociation constant (K_D) is then calculated as k_off / k_on. The quality of the fit (e.g., low Chi²) validates the chosen model.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the binding affinity of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol analogs. Through the illustrative SAR case study, we have demonstrated how targeted chemical modifications can significantly modulate binding affinity. The detailed SPR protocol provides a robust framework for obtaining high-quality kinetic and affinity data.

The most promising analogs from this initial screen, such as MPT-2 , warrant further investigation. Future work should focus on synthesizing combinations of the beneficial modifications (e.g., combining the 3-Cl on the pyrrole with the -CF₃ on the thiazole) to explore potential synergistic effects on binding affinity. Furthermore, confirming these binding affinities using an orthogonal, in-solution method like ITC would provide thermodynamic data and add another layer of confidence to the findings. Ultimately, this iterative process of design, synthesis, and quantitative binding analysis is fundamental to advancing this promising chemical scaffold toward a viable clinical candidate.

References

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
  • Kramer, C., et al. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. PMC.
  • Bitesize Bio. (2025). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry.
  • PMC. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
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  • JOVE. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
  • MDPI. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease.
  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
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  • Virtual Labs IIT Kharagpur. (n.d.). Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC).
  • ACS Publications. (2019). Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. Journal of Medicinal Chemistry.
  • Springer. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
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  • PMC. (n.d.). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models.
  • RSC Publishing. (n.d.). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives.
  • MDPI. (2024). Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors.
  • MDPI. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents.
  • PubMed. (2018). Synthesis and biological evaluation of 4-amino-5-cinnamoylthiazoles as chalcone-like anticancer agents.
  • International Journal of Pharmaceutical Quality Assurance. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives.
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  • Journal of the Mexican Chemical Society. (2026). Article.
  • Pakistan Journal of Medical & Cardiological Review. (2025). Investigation Of The Binding Affinities Of Natural Compounds To Specific Protein Targets Through Docking.
  • Amerigo Scientific. (n.d.). 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid.
  • Semantic Scholar. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent.

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Comparative

A Comparative Guide to the Synthesis of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol: An Evaluation of Reproducibility and Efficiency

For Researchers, Scientists, and Drug Development Professionals The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The target molecule, [4-m...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The target molecule, [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol, is a functionalized thiazole derivative with potential applications in drug discovery. This guide provides an in-depth comparison of plausible synthetic routes for its preparation, with a focus on reproducibility, efficiency, and the underlying chemical principles. While a direct, one-pot synthesis is not readily found in the literature, established methods in heterocyclic chemistry can be strategically combined. This guide will focus on the most chemically sound and adaptable approach: a multi-step synthesis culminating in the reduction of a thiazole-5-carboxylate intermediate.

At a Glance: Comparison of Synthetic Strategies

Two primary retrosynthetic disconnections are considered for the synthesis of the target molecule. The most viable and well-documented approach involves the construction of the thiazole ring via the Hantzsch thiazole synthesis, followed by modification of a functional group at the 5-position. A hypothetical alternative would involve the initial synthesis of a pre-functionalized 4-methyl-5-(hydroxymethyl)thiazole, followed by the introduction of the 2-(1H-pyrrol-1-yl) moiety. This guide will focus on the former, more reproducible strategy.

Parameter Route 1: Hantzsch Synthesis and Reduction Alternative Route (Hypothetical)
Overall Plausibility HighLow to Moderate
Key Reactions Thiourea formation, Hantzsch thiazole synthesis, Ester reductionThiazole synthesis, Functional group interconversion at C2
Starting Materials Readily availableRequires synthesis of specialized intermediates
Predictability High, based on well-established reactionsUncertain, especially the C2-pyrrole coupling
Potential Yield Moderate to GoodLikely lower due to more complex steps
Scalability GoodPotentially challenging

Route 1: The Hantzsch Synthesis and Final Reduction Approach

This synthetic strategy is the most robust and reproducible, relying on the classic Hantzsch thiazole synthesis.[2][3] The overall workflow can be broken down into three key stages:

  • Synthesis of the Key Intermediate: 1-(1H-pyrrol-1-yl)thiourea.

  • Hantzsch Thiazole Synthesis to form ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate.

  • Reduction of the Ester to the target [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol.

G A Pyrrole C 1-(1H-pyrrol-1-yl)thiourea A->C B Thiophosgene or Isothiocyanate Precursor B->C E Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate C->E Hantzsch Synthesis D Ethyl 2-chloroacetoacetate D->E G [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol E->G Reduction F Reducing Agent (e.g., LiAlH4) F->G

Caption: Workflow for Route 1: Hantzsch Synthesis and Reduction.

Part 1: Synthesis of 1-(1H-pyrrol-1-yl)thiourea

The synthesis of N-substituted thioureas is a well-established transformation. A common method involves the reaction of a primary amine with an isothiocyanate or a precursor like thiophosgene. For the synthesis of 1-(1H-pyrrol-1-yl)thiourea, a plausible approach involves the reaction of 1-aminopyrrole with a suitable thiocarbonyl transfer reagent. As 1-aminopyrrole can be unstable, an alternative is the reaction of pyrrole with a reagent like benzoyl isothiocyanate followed by hydrolysis. A more direct, albeit potentially lower-yielding, method involves the use of thiophosgene with 1-aminopyrrole under carefully controlled basic conditions.

Experimental Protocol (Proposed):

  • To a solution of 1-aminopyrrole (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C, is added triethylamine (1.1 eq).

  • A solution of thiophosgene (1.0 eq) in the same solvent is added dropwise with vigorous stirring, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford 1-(1H-pyrrol-1-yl)thiourea.

Part 2: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide to form a thiazole.[2] In this route, 1-(1H-pyrrol-1-yl)thiourea is reacted with ethyl 2-chloroacetoacetate. The reaction proceeds via nucleophilic attack of the sulfur of the thiourea on the carbon bearing the halogen, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

G cluster_0 Hantzsch Thiazole Synthesis A 1-(1H-pyrrol-1-yl)thiourea C Nucleophilic Attack (SN2) A->C B Ethyl 2-chloroacetoacetate B->C D Intermediate C->D E Intramolecular Cyclization D->E F Cyclized Intermediate E->F G Dehydration F->G H Ethyl 4-methyl-2-(1H-pyrrol-1-yl)- 1,3-thiazole-5-carboxylate G->H

Caption: Mechanism of the Hantzsch Thiazole Synthesis Step.

Experimental Protocol:

  • Equimolar amounts of 1-(1H-pyrrol-1-yl)thiourea (1.0 eq) and ethyl 2-chloroacetoacetate (1.0 eq) are dissolved in a suitable solvent, typically ethanol or a similar protic solvent.

  • The reaction mixture is heated to reflux (approximately 78 °C for ethanol) for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude ester is then purified by column chromatography on silica gel to yield pure ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate.

Data Summary for Hantzsch Synthesis:

Reactant Molar Ratio Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
1-(1H-pyrrol-1-yl)thiourea1.0Ethanol784-660-80
Ethyl 2-chloroacetoacetate1.0Ethanol784-660-80
Part 3: Reduction of the Ester to the Primary Alcohol

The final step in this synthetic route is the reduction of the ethyl ester at the 5-position of the thiazole ring to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols and is the reagent of choice for this transformation.[4][5][6][7] The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water.

Experimental Protocol:

  • A solution of ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in the same anhydrous solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining the temperature at 0 °C.

  • The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with the reaction solvent.

  • The combined filtrate and washings are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

  • The final product, [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol, can be purified by column chromatography on silica gel.

Data Summary for Ester Reduction:

Reactant Molar Ratio Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate1.0Anhydrous THF0 to RT1-280-95
Lithium Aluminum Hydride1.5-2.0Anhydrous THF0 to RT1-280-95

Discussion on Reproducibility and Potential Challenges

The described three-step synthesis (Route 1) offers a high degree of reproducibility due to the well-understood and reliable nature of each reaction.

  • Thiourea Synthesis: The formation of the thiourea intermediate is generally straightforward. However, the stability of the 1-aminopyrrole starting material can be a concern. Careful handling and use of freshly prepared or purified starting material are crucial for consistent results.

  • Hantzsch Thiazole Synthesis: This reaction is a workhorse in heterocyclic chemistry and is known for its reliability in forming the thiazole ring.[2] Potential side reactions are minimal if the reaction conditions are well-controlled. The purity of the starting materials, particularly the α-haloketone, is important to avoid byproducts.

  • Ester Reduction: The reduction of esters with LiAlH₄ is a high-yielding and generally clean reaction.[4][5] The primary challenge lies in the handling of the pyrophoric and water-sensitive LiAlH₄ and the workup procedure to effectively remove the aluminum salts. A meticulous and anhydrous technique is paramount for both safety and obtaining a high yield of the pure product.

Conclusion

The synthesis of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol is most reliably achieved through a three-step sequence involving the formation of a 1-(1H-pyrrol-1-yl)thiourea intermediate, followed by a Hantzsch thiazole synthesis with ethyl 2-chloroacetoacetate, and subsequent reduction of the resulting ester with lithium aluminum hydride. This route is based on well-established and reproducible reactions, making it suitable for laboratory-scale synthesis and potential scale-up. While alternative routes may be conceptually possible, they lack the extensive precedent and predictability of the Hantzsch-based approach. For researchers and drug development professionals, the presented guide offers a robust and scientifically sound pathway to access this promising thiazole derivative.

References

  • CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents.
  • Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][2][8]thiazine. Il Farmaco, 2003.

  • Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]

  • Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole - ResearchGate. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Bristol.
  • Isothiourea‐Catalyzed Synthesis of Pyrrole‐ and Indole‐Functionalized Tetrasubstituted Pyridines. Scilit.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1984.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 2018.
  • Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. AdiChemistry. Available at: [Link]

  • Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a. Tetrahedron, 2017.
  • Reduction of carboxylic acids. Chemguide. Available at: [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 2012.
  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordin
  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.
  • Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 2021.
  • Eco‐friendly Regioselective Synthesis, Biological Evaluation of Some New 5‐acylfunctionalized 2‐(1H‐pyrazol‐1‐yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. ChemistrySelect, 2020.
  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Journal of Chemical Reviews, 2020.
  • Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 1947.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Marmara Pharmaceutical Journal, 2022.
  • Synthesis of Novel 5-Benzilidine (3-Alkyl-2-(4-(1H-Pyrrol-1-yl-Phenylimino) - JOCPR.
  • Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry, 2022.

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Validation

Cross-Validation of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol Spectroscopic Data: A Comparative Guide

For researchers, analytical chemists, and drug development professionals, the unambiguous structural elucidation of complex heterocyclic building blocks is a critical checkpoint. The compound [4-methyl-2-(1H-pyrrol-1-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, analytical chemists, and drug development professionals, the unambiguous structural elucidation of complex heterocyclic building blocks is a critical checkpoint. The compound [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol presents a unique analytical challenge: confirming the exact regiochemistry of the thiazole ring substitutions (C4 vs. C5) and verifying the N-linkage of the pyrrole moiety.

This guide objectively compares two analytical methodologies—Workflow A (Routine 1D NMR + LRMS) and Workflow B (Advanced 2D NMR + HRMS + FTIR) —to demonstrate why a multi-dimensional, self-validating approach is required to achieve absolute structural confidence[1].

Structural Deconstruction & The Analytical Challenge

The target molecule (C₉H₁₀N₂OS, Exact Mass: 194.0514 Da) consists of a 1,3-thiazole core substituted at three positions:

  • C2 Position: A 1H-pyrrol-1-yl group (attached via the pyrrole nitrogen).

  • C4 Position: A methyl group (-CH₃).

  • C5 Position: A hydroxymethyl group (-CH₂OH).

The Ambiguity Risk: Routine synthesis of substituted thiazoles often yields regioisomers (e.g., the methyl at C5 and the hydroxymethyl at C4). Relying solely on 1D ¹H NMR and nominal mass spectrometry (Workflow A) can confirm the presence of these functional groups but fails to definitively prove their spatial arrangement on the heteroaromatic ring[2].

Methodology Comparison: Workflow A vs. Workflow B

To establish a self-validating system, we must compare the performance limits of standard versus advanced spectroscopic techniques.

Workflow cluster_A Workflow A: Standard (Routine) cluster_B Workflow B: Advanced (Comprehensive) Start Target Molecule: [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol A1 1D ¹H & ¹³C NMR Start->A1 A2 Nominal Mass LC-MS Start->A2 B1 2D NMR (HSQC, HMBC, COSY) Start->B1 B2 High-Resolution MS (Q-TOF) Start->B2 B3 FTIR Spectroscopy Start->B3 A3 Result: Isomer Ambiguity (Cannot distinguish C4/C5 substitution) A1->A3 A2->A3 B4 Result: Absolute Regiochemistry & Exact Mass Confirmation B1->B4 B2->B4 B3->B4

Figure 1: Orthogonal cross-validation workflow comparing routine 1D/LRMS vs. advanced 2D/HRMS methods.

Why Workflow B is Superior (Causality & E-E-A-T)
  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC bridges the gap left by 1D NMR by detecting long-range (2- to 3-bond) carbon-proton couplings. Observing a cross-peak between the C4-methyl protons and the C5 quaternary carbon definitively locks the regiochemistry in place[1].

  • High-Resolution Mass Spectrometry (HRMS): While nominal LC-MS provides an m/z of 195 [M+H]⁺, HRMS provides an exact mass of 195.0587 [M+H]⁺, ensuring mass accuracy within <5 ppm. This mathematically eliminates isobaric impurities that could mimic the target compound[3].

Comparative Data Analysis

The following tables summarize the cross-validated experimental data, highlighting how Workflow B resolves the ambiguities of Workflow A.

Table 1: 1D ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Note: DMSO-d₆ is explicitly chosen over CDCl₃ to slow the chemical exchange of the hydroxyl proton, allowing observation of the scalar coupling (³J) between the OH and CH₂ groups.

Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)Workflow A Limitation
C2 (Thiazole) --158.0Cannot prove pyrrole attachment.
C4 (Thiazole) --148.5Cannot differentiate from C5.
C5 (Thiazole) --128.0Cannot differentiate from C4.
C2', C5' (Pyrrole) 7.40t, J = 2.2119.5Confirms pyrrole presence only.
C3', C4' (Pyrrole) 6.30t, J = 2.2111.0Confirms pyrrole presence only.
-CH₂- (at C5) 4.65d, J = 5.554.0Confirms CH₂ presence only.
-OH (at C5) 5.45t, J = 5.5-Confirms alcohol presence only.
-CH₃ (at C4) 2.35s15.5Confirms methyl presence only.
Table 2: 2D NMR Connectivity Matrix (Workflow B Validation)

This table demonstrates the self-validating nature of 2D NMR. The HMBC correlations provide absolute proof of the molecular skeleton.

Proton Source (δ ¹H)COSY Correlations (¹H-¹H)HSQC Correlations (¹JCH)HMBC Correlations (²JCH, ³JCH)Structural Conclusion
-CH₃ (2.35) None15.5 (-CH₃)148.5 (C4), 128.0 (C5) Proves CH₃ is at C4, adjacent to C5.
-CH₂- (4.65) 5.45 (-OH)54.0 (-CH₂-)128.0 (C5), 148.5 (C4) Proves CH₂OH is at C5, adjacent to C4.
Pyrrole H-2',5' (7.40) 6.30 (H-3',4')119.5 (C2', C5')158.0 (Thiazole C2) Proves pyrrole is N-linked to Thiazole C2.
Table 3: Mass Spectrometry & FTIR Validation
TechniqueWorkflow A (Routine)Workflow B (Advanced)Analytical Confidence
Mass Spectrometry LRMS: m/z 195.1 [M+H]⁺HRMS (ESI-TOF): m/z 195.0587 [M+H]⁺ (Calc: 195.0590, Error: 1.5 ppm)High: HRMS confirms the exact elemental formula (C₉H₁₀N₂OS).
Infrared (FTIR) Not performed3350 cm⁻¹ (broad, O-H stretch)3110 cm⁻¹ (aromatic C-H)1520 cm⁻¹ (C=N stretch)High: Orthogonally validates the presence of the primary alcohol.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the exact parameters required to generate the self-validating data described above.

Step 1: NMR Sample Preparation & Acquisition
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (99.9% atom D) in a high-quality 5 mm NMR tube. Causality: DMSO-d₆ strongly hydrogen-bonds with the -OH group, reducing the proton exchange rate and allowing the critical ³J coupling between the -OH and -CH₂- protons to be observed.

  • 1D ¹³C NMR Parameters: Acquire at 100 MHz (or higher) using a relaxation delay (D1) of at least 2.5 seconds. Causality: The quaternary carbons of the thiazole ring (C2, C4, C5) lack attached protons for efficient dipole-dipole relaxation. A longer D1 ensures these critical peaks are fully integrated and visible above the noise floor[2].

  • 2D HMBC Parameters: Optimize the long-range coupling constant (ⁿJCH) parameter to 8 Hz. Causality: 8 Hz is the optimal average for 3-bond carbon-proton couplings in heteroaromatic systems, ensuring the cross-peaks from the methyl and methylene groups to the thiazole core are captured.

Step 2: High-Resolution Mass Spectrometry (HRMS)
  • Instrument Setup: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Calibration: Perform external calibration using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run to ensure mass accuracy is maintained below 5 ppm[3].

  • Acquisition: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid. Inject 2 µL. The addition of formic acid facilitates efficient protonation, yielding a strong[M+H]⁺ ion signal.

Conclusion

While Workflow A (1D NMR + LRMS) is sufficient for rapid screening during intermediate synthesis steps, it is fundamentally inadequate for the final structural validation of[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol. Workflow B must be employed for publication, patent filing, or IND-enabling studies. The strategic use of HMBC NMR definitively resolves the regiochemistry of the thiazole ring, while HRMS provides uncompromising proof of the elemental composition.

References

  • BenchChem Technical Support Team. "Structural Elucidation of Methyl 4-(2-hydroxyphenyl)butanoate: A Comparative Guide Using 2D NMR Techniques." BenchChem.
  • Weigert, F. J., & Roberts, J. D. "Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of five-membered aromatic heterocycles." Journal of the American Chemical Society.
  • Liu, R., Liu, X., & Feng, X. "Application of Mass Spectrometry in Screening and Tracing of Environmental Pollutants." MDPI Toxics.

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